Technical Documentation Center

2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide
  • CAS: 851879-13-5

Core Science & Biosynthesis

Foundational

pharmacokinetic and pharmacodynamic properties of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Evaluation of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide Authored by: A Senior Application Scientist Foreword: Charting the Cours...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Evaluation of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Novel Chloroacetamide Derivative

The landscape of drug discovery is perpetually in pursuit of novel chemical entities that offer unique therapeutic potential. The compound 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide belongs to the chloroacetamide class, a group of molecules recognized for their reactive electrophilic center, which can engage in covalent interactions with biological targets. This feature, while promising for therapeutic efficacy, necessitates a thorough and systematic investigation of the compound's behavior within a biological system. The presence of the 3,4-dipropoxyphenyl moiety is anticipated to significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile.

This guide is structured not as a rigid protocol, but as a strategic roadmap for the comprehensive preclinical evaluation of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide. It is designed for researchers, scientists, and drug development professionals, providing not just the "what" and "how," but the "why" behind the critical experiments required to build a robust data package for this novel compound. Our approach is grounded in the principles of scientific integrity, ensuring that each step logically informs the next, creating a self-validating system of inquiry.

Part 1: Foundational Physicochemical and In Silico Profiling

Prior to embarking on extensive in vitro and in vivo studies, a foundational understanding of the molecule's intrinsic properties is paramount. This initial phase leverages computational tools and basic physicochemical experiments to predict the compound's drug-like characteristics and potential liabilities.

Predicted Physicochemical Properties

The chemical structure of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide suggests a moderately lipophilic character due to the two propoxy groups and the phenyl ring. This will likely influence its solubility and permeability.

PropertyPredicted Value/RangeImplication for Drug Development
Molecular Weight ~315.8 g/mol Compliant with Lipinski's Rule of Five, favoring oral bioavailability.
logP (Lipophilicity) 3.0 - 4.0Indicates good membrane permeability, but may also lead to higher plasma protein binding and potential for non-specific interactions.
Aqueous Solubility Low to moderateMay present challenges for formulation development; salt formation or enabling formulations might be necessary.
pKa Neutral (amide)The compound is not expected to be ionized at physiological pH.
In Silico ADME and Toxicity Prediction

A variety of computational models are available to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicities. These predictions, while not a substitute for experimental data, are invaluable for early-stage risk assessment and for guiding subsequent experimental designs.

ParameterIn Silico PredictionExperimental Validation Strategy
Human Intestinal Absorption (HIA) HighCaco-2 permeability assay.
Blood-Brain Barrier (BBB) Penetration Moderate to HighIn vitro BBB models (e.g., co-culture of endothelial cells, pericytes, and astrocytes) and in vivo rodent studies with brain tissue concentration measurements.
CYP450 Metabolism Potential for metabolism via O-depropylation and oxidation.In vitro metabolism studies using human liver microsomes and recombinant CYP enzymes.
hERG Inhibition Low to Moderate RiskPatch-clamp electrophysiology studies on hERG-expressing cells.
Mutagenicity (Ames Test) Low RiskBacterial reverse mutation assay (Ames test).

Part 2: A Methodological Guide to Pharmacokinetic (PK) Characterization

The goal of pharmacokinetic studies is to understand "what the body does to the drug." A systematic evaluation of ADME is critical to establishing a compound's dosing regimen and therapeutic window.

Absorption
2.1.1. In Vitro Permeability Assessment: The Caco-2 Bidirectional Assay

This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Protocol:

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of the test compound in a transport buffer.

  • To assess apical to basolateral (A-B) permeability, add the compound solution to the apical side and sample from the basolateral side over a time course (e.g., 0, 30, 60, 90, 120 minutes).

  • To assess basolateral to apical (B-A) permeability, add the compound to the basolateral side and sample from the apical side.

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.

Causality of Experimental Choice: The Caco-2 assay is a well-established and FDA-recognized model for predicting human intestinal absorption and identifying compounds that are substrates of efflux transporters like P-glycoprotein.

Distribution
2.2.1. Plasma Protein Binding: Equilibrium Dialysis

The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect.

Protocol:

  • Prepare a solution of the test compound in plasma from the relevant species (e.g., human, rat, mouse).

  • Place the plasma sample in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

  • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer to the concentration in the plasma.

Trustworthiness of the Protocol: Equilibrium dialysis is considered the gold standard for plasma protein binding determination as it minimizes non-specific binding to the apparatus and is not affected by the presence of other drugs or endogenous substances.

Metabolism
2.3.1. Metabolic Stability and Metabolite Identification: Liver Microsomal Assay

This in vitro assay provides an initial assessment of the compound's susceptibility to metabolism by cytochrome P450 enzymes.

Protocol:

  • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human and other species of interest) and a NADPH-regenerating system at 37°C.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

  • In parallel, run incubations with a higher concentration of the compound to generate sufficient quantities of metabolites for structural elucidation by high-resolution mass spectrometry.

Expertise in Action: The inclusion of microsomes from different species allows for an early assessment of potential species differences in metabolism, which is critical for selecting the appropriate animal models for further studies.

Metabolism_Workflow cluster_invitro In Vitro Metabolism cluster_outputs Data Outputs Test_Compound 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide Incubation Incubation at 37°C Test_Compound->Incubation Microsomes Liver Microsomes (Human, Rat, Mouse) Microsomes->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Stability Metabolic Stability (t1/2, Clint) LCMS->Stability Metabolites Metabolite Identification LCMS->Metabolites

Caption: Workflow for in vitro metabolic stability assessment.

Excretion
2.4.1. In Vivo Mass Balance Study

This study is designed to determine the routes and extent of excretion of the drug and its metabolites.

Protocol:

  • Synthesize a radiolabeled version of the test compound (e.g., with 14C or 3H).

  • Administer a single dose of the radiolabeled compound to rodents (e.g., rats) housed in metabolic cages.

  • Collect urine, feces, and expired air (if volatile metabolites are expected) at regular intervals for up to 7 days or until >95% of the administered radioactivity is recovered.

  • Quantify the total radioactivity in each matrix.

  • Profile the metabolites in urine and feces using radio-HPLC and/or LC-MS/MS.

Authoritative Grounding: Mass balance studies are a regulatory requirement for new drug applications and provide the definitive data on the disposition of a drug in the body.

Part 3: A Strategic Approach to Pharmacodynamic (PD) Evaluation

Pharmacodynamics addresses "what the drug does to the body." The key is to elucidate the mechanism of action and to demonstrate a clear relationship between drug exposure and the desired therapeutic effect.

Target Identification and Mechanism of Action (MoA)

The chloroacetamide moiety is a known "warhead" that can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins.

3.1.1. Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy to identify the cellular targets of a reactive compound.

Protocol:

  • Treat living cells or cell lysates with the test compound.

  • Lyse the cells (if treated live) and remove the excess compound.

  • Introduce a broad-spectrum, clickable probe that reacts with the same class of amino acid residues as the test compound.

  • Attach a reporter tag (e.g., biotin) to the probe via a click chemistry reaction.

  • Enrich the probe-labeled proteins using streptavidin beads.

  • Identify the proteins by mass spectrometry.

  • Proteins that are targets of the test compound will show a reduced signal as the binding site is already occupied.

Expertise in Action: This unbiased approach can reveal unexpected targets and provide a global view of the compound's selectivity, which is crucial for understanding both its on-target efficacy and potential off-target toxicities.

ABPP_Workflow cluster_treatment Cellular Treatment cluster_profiling Protein Profiling cluster_result Result Cells Live Cells or Lysate Treatment Incubation Cells->Treatment Compound Test Compound Compound->Treatment Probe Clickable Probe Addition Treatment->Probe Click Click Chemistry (Biotin Tag) Probe->Click Enrich Streptavidin Enrichment Click->Enrich MS Mass Spectrometry Enrich->MS Target_ID Identification of Covalent Targets MS->Target_ID

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

In Vitro and In Vivo Efficacy

The choice of efficacy models will depend on the identified target and the proposed therapeutic indication. For instance, if the compound is found to inhibit a kinase involved in cancer, a suite of cancer cell line proliferation assays and a subsequent xenograft tumor model in mice would be appropriate.

3.2.1. Establishing a PK/PD Relationship

A critical step is to correlate the pharmacokinetic profile with the pharmacodynamic response.

Protocol (Example: In Vivo Target Engagement):

  • Dose animals with a range of single doses of the test compound.

  • At various time points post-dose, collect blood samples for PK analysis and tissue samples of interest (e.g., tumor tissue).

  • Prepare lysates from the tissue samples.

  • Use a target-specific assay (e.g., a Western blot for a downstream signaling molecule or a specialized probe assay) to quantify the extent of target engagement/inhibition.

  • Correlate the plasma/tissue concentration of the compound with the degree of target modulation over time.

Scientific Integrity: A clear PK/PD relationship provides strong evidence that the observed efficacy is due to the intended mechanism of action and is essential for predicting the required therapeutic dose in humans.

Conclusion: Synthesizing a Comprehensive Preclinical Data Package

The systematic evaluation of the , as outlined in this guide, is a multi-faceted endeavor that requires a logical and iterative approach. By integrating in silico predictions with robust in vitro and in vivo experimental data, researchers can build a comprehensive understanding of this novel compound's potential as a therapeutic agent. This detailed characterization is the bedrock upon which successful clinical development is built, ensuring that only the most promising candidates, with a well-understood risk-benefit profile, advance to human trials.

References

As this is a methodological guide for a novel compound, the references provided are to established techniques and principles in drug discovery and development.

  • Caco-2 Permeability: Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Plasma Protein Binding: Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953–2994. [Link]

  • Liver Microsomal Stability: Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]

  • Activity-Based Protein Profiling: Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. [Link]

  • PK/PD Modeling: Mager, D. E., Wyska, E., & Jusko, W. J. (2003). Diversity of mechanism-based pharmacodynamic models. Drug Metabolism and Disposition, 31(5), 510–518. [Link]

  • General Principles of ADME: Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]

Exploratory

in vitro metabolic stability of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide in human liver microsomes

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide in Human Liver Microsomes Foreword: A Senior Application Scientist's Perspective In the landscape of d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide in Human Liver Microsomes

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, understanding a compound's metabolic fate is not merely a regulatory checkbox; it is a cornerstone of predictive science. A molecule with exceptional target affinity is of little therapeutic value if it is metabolized into oblivion before reaching its site of action, or, conversely, if it persists so long as to cause toxicity. The in vitro metabolic stability assay using human liver microsomes (HLMs) is our first, and arguably most critical, glimpse into a compound's pharmacokinetic destiny.

This guide is structured not as a rigid protocol, but as a narrative of scientific reasoning. We will deconstruct the "why" behind every step, from the choice of our biological matrix to the mathematical transformation of raw data into predictive parameters. Our objective is to empower you, the researcher, to not only execute this assay with precision but also to interpret its results with the critical insight required to drive a project forward. We will treat the protocol as a self-validating system, where integrated controls and logical checkpoints ensure the integrity and trustworthiness of the data generated.

Foundational Principles: Why Microsomes? Why Stability?

The journey of an orally administered drug is fraught with metabolic challenges, with the liver acting as the primary metabolic clearinghouse.[1] This "first-pass effect" can significantly reduce a drug's bioavailability. The metabolic stability assay is designed to model this phenomenon in a controlled, high-throughput in vitro environment.

The Power of Human Liver Microsomes (HLMs)

HLMs are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes when liver tissue is homogenized.[2] They are a workhorse of early ADME (Absorption, Distribution, Metabolism, and Excretion) studies for several compelling reasons:

  • Enzymatic Richness: HLMs contain a high concentration of the most significant drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is responsible for approximately 70-80% of all Phase I drug metabolism.[3][4] They also contain other key enzymes like flavin-monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs), crucial for Phase I and Phase II reactions, respectively.[5][6]

  • Practicality and Scalability: As a subcellular fraction, HLMs are more robust and easier to handle and store than whole cells like hepatocytes. They are readily available from pooled donors, which averages out population variability, and the assay format is amenable to automation.[7]

  • Mechanistic Focus: The HLM assay primarily investigates Phase I (functionalization) and, with appropriate cofactor supplementation, Phase II (conjugation) metabolism. This allows for a focused assessment of a compound's susceptibility to the most common metabolic pathways.[1][8]

Deconstructing the Test Compound: 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

A molecule's structure is a roadmap to its potential metabolic liabilities. Let's analyze our compound of interest:

  • Dipropoxyphenyl Moiety: The two propoxy groups are prime targets for O-dealkylation , a common CYP-mediated reaction, which would expose hydroxyl groups. The phenyl ring itself is susceptible to aromatic hydroxylation .[9]

  • Acetamide Linkage: The amide bond could be a substrate for amidases, leading to hydrolysis .

  • Chloro-acetamide Group: The chloro-substituent can be a site for oxidative dechlorination , a known metabolic pathway for chlorinated compounds.[10][11] The presence of the chlorine atom also makes the adjacent carbon susceptible to nucleophilic attack, potentially by glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs), though GSTs are primarily cytosolic enzymes.

Based on this structural analysis, we can hypothesize that the compound will be metabolized, and our goal is to quantify the rate at which this occurs.

The Experimental Workflow: A Self-Validating System

This section details the complete protocol for assessing the metabolic stability of our test compound. The workflow is designed with integrated controls to ensure the validity of the results.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Compound & Control Stock Solutions (DMSO) prep_work Create Working Solutions (Incubation Buffer) prep_stock->prep_work pre_inc Pre-incubate HLM & Compound Mixture (5 min) prep_work->pre_inc prep_hlm Thaw & Dilute Pooled HLMs in Phosphate Buffer prep_hlm->pre_inc prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate Reaction: Add NADPH Solution prep_nadph->start_rxn pre_inc->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_rxn->sampling stop_rxn Terminate Reaction: Add Ice-Cold Acetonitrile with Internal Standard sampling->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge supernatant Transfer Supernatant to Autosampler Vials centrifuge->supernatant lcms LC-MS/MS Analysis (Parent Compound Depletion) supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate: Rate Constant (k) Half-Life (t½) Intrinsic Clearance (CLint) plot->calc

Caption: Workflow for HLM Metabolic Stability Assay.

Materials and Reagents
ReagentTypical SupplierPurpose
Pooled Human Liver Microsomes (HLMs)BioIVT, CorningSource of metabolic enzymes. Pooled from multiple donors to average genetic variability.
2-chloro-N-[...]-acetamide (Test Cmpd)In-house/CustomThe compound under investigation.
Verapamil (Positive Control)Sigma-AldrichA compound with well-characterized, moderate-to-high clearance. Validates enzyme activity.
Potassium Phosphate Buffer (100 mM, pH 7.4)In-house prepMaintains physiological pH for optimal enzyme function.
β-Nicotinamide adenine dinucleotide 2'-phosphate (NADPH)Sigma-AldrichEssential cofactor for CYP450 and FMO enzyme activity.[6]
Magnesium Chloride (MgCl₂)Sigma-AldrichOften included in incubation buffers to support enzyme activity.
Dimethyl Sulfoxide (DMSO), HPLC GradeFisher ScientificSolvent for preparing high-concentration stock solutions of test compounds.
Acetonitrile (ACN) with 0.1% Formic Acid, LC-MS GradeFisher ScientificUsed to terminate the reaction, precipitate proteins, and as a mobile phase component.
Water with 0.1% Formic Acid, LC-MS GradeFisher ScientificMobile phase component for LC-MS analysis.
Tolbutamide (Internal Standard, IS)Sigma-AldrichA compound added during reaction termination to account for variations in sample processing and injection.
Step-by-Step Experimental Protocol

2.3.1 Preparation of Solutions

  • Compound Stock Solutions (10 mM): Prepare 10 mM stock solutions of the test compound, and the positive control (Verapamil) in 100% DMSO.

  • Intermediate Solutions (100 µM): Prepare 100 µM intermediate solutions by diluting the 10 mM stock solutions in incubation buffer (100 mM Potassium Phosphate, pH 7.4).

  • HLM Suspension (1 mg/mL): On the day of the experiment, thaw the commercial HLM vial rapidly in a 37°C water bath. Immediately place it on ice and dilute to a final concentration of 1 mg/mL in cold incubation buffer. Keep the suspension on ice at all times.

  • NADPH Solution (10 mM): Prepare a 10 mM solution of NADPH in cold incubation buffer. Prepare this solution fresh just before use, as NADPH is unstable.

2.3.2 Incubation Procedure

Causality: The final concentration of the test compound is kept low (1 µM) to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Kₘ), which is a prerequisite for accurately calculating first-order kinetics. The microsomal protein concentration (0.5 mg/mL) is chosen to achieve a measurable rate of depletion within the 60-minute timeframe for most compounds.[8]

  • Set up Incubation Tubes: For each compound (test, positive control) and each time point (0, 5, 15, 30, 45, 60 min), label 1.5 mL microcentrifuge tubes. Also prepare tubes for a negative control (-NADPH) at the 60-minute time point.

  • Master Mix Preparation: Prepare a master mix containing the HLM suspension and buffer. For a final incubation volume of 200 µL:

    • 100 µL of 1 mg/mL HLM suspension (final concentration: 0.5 mg/mL)

    • 90 µL of incubation buffer

  • Dispense Master Mix: Aliquot 190 µL of the HLM master mix into each labeled tube.

  • Pre-incubation: Place the tubes in a shaking water bath or thermomixer set to 37°C and pre-incubate for 5 minutes to allow the system to reach thermal equilibrium.[5]

  • Initiate Reaction: To start the reaction, add 10 µL of the 20 µM compound working solution to each tube (final concentration: 1 µM). For the negative control, add 10 µL of buffer instead of the NADPH solution later.

  • Start Timing & Add Cofactor: At T=0, initiate the metabolic reaction by adding 20 µL of the 10 mM NADPH solution to all tubes except the T=0 and -NADPH tubes. Vortex gently.

  • Termination:

    • For the T=0 sample, the reaction is terminated immediately after adding the compound by adding 400 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 nM Tolbutamide). This sample represents 100% of the compound at the start.

    • At each subsequent time point (5, 15, 30, 45, 60 min), remove the corresponding tube from the incubator and terminate the reaction by adding 400 µL of the same ice-cold ACN/IS solution.

    • Terminate the -NADPH control at the 60-minute mark.

2.3.3 Sample Processing and LC-MS/MS Analysis

  • Protein Precipitation: Vortex all terminated samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >14,000 rpm for 10 minutes at 4°C to pellet the precipitated microsomal proteins.[12]

  • Sample Transfer: Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. The instrument should be operated in Multiple Reaction Monitoring (MRM) mode to specifically and sensitively quantify the peak area of the parent compound and the internal standard.[13][14]

Data Analysis and Interpretation

The goal of data analysis is to convert the raw peak area ratios from the LC-MS/MS into meaningful pharmacokinetic parameters.

Primary Data Processing
  • Calculate Peak Area Ratios: For each sample, calculate the ratio of the peak area of the test compound to the peak area of the internal standard.

  • Normalize to T=0: Determine the percentage of the parent compound remaining at each time point by normalizing the peak area ratio to the average of the T=0 samples.

    • % Remaining = (Peak Area Ratio at time t / Avg. Peak Area Ratio at T=0) * 100

  • Plot the Data: Plot the natural logarithm (ln) of the % Remaining versus the incubation time (in minutes).

Calculation of Metabolic Stability Parameters

The disappearance of the compound should follow first-order kinetics, resulting in a linear plot.

  • Determine the Rate Constant (k): Perform a linear regression on the plot. The slope of the line is equal to the negative of the elimination rate constant (k).

    • k = -Slope (units: min⁻¹)

  • Calculate the In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ = ln(2) / k or t½ = 0.693 / k (units: min)[5][15]

  • Calculate the In Vitro Intrinsic Clearance (CLint): This parameter normalizes the rate of metabolism to the amount of microsomal protein used in the assay, providing a measure of the intrinsic metabolic capacity of the liver enzymes.

    • CLint (µL/min/mg) = (0.693 / t½) / [Protein Concentration in mg/mL][5]

    • For our protocol: CLint (µL/min/mg) = (0.693 / t½) / 0.5

Sample Data and Interpretation

Table 1: Example Metabolic Stability Data and Calculated Parameters

ParameterVerapamil (Positive Control)Test Compound-NADPH Control (% Remaining @ 60 min)
ln(% Rem) vs. Time Slope -0.046-0.011N/A
Rate Constant (k, min⁻¹) 0.0460.011N/A
Half-Life (t½, min) 15.163.0>95%
Intrinsic Clearance (CLint, µL/min/mg) 92.022.0N/A
Stability Classification High ClearanceLow-to-Moderate ClearanceStable (No non-enzymatic degradation)

Interpretation and Trustworthiness Check:

  • -NADPH Control: The compound remaining should be >90%. This confirms that the observed depletion is NADPH-dependent (i.e., enzymatic) and not due to chemical instability in the buffer.

  • Positive Control: The calculated t½ or CLint for Verapamil should fall within the laboratory's established historical range. This validates that the batch of microsomes and reagents are performing as expected.

  • Test Compound: With a half-life of 63.0 minutes and a CLint of 22.0 µL/min/mg, the test compound, 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide, would be classified as having low-to-moderate metabolic liability.[13] This suggests it is not rapidly cleared by hepatic enzymes and may have acceptable bioavailability, warranting further investigation.

Anticipated Metabolic Pathways

Based on the compound's structure and common metabolic reactions, we can propose a map of its potential biotransformation.

G cluster_phase2 Phase II Metabolism (UGTs) parent Parent Compound 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide m1 M1: O-Depropylation parent->m1 O-dealkylation m2 M2: Aromatic Hydroxylation parent->m2 Hydroxylation m3 M3: Oxidative Dechlorination parent->m3 Dechlorination m4 M4: Glucuronide Conjugate (of M1 or M2) m1->m4 Glucuronidation m2->m4 Glucuronidation

Sources

Foundational

Physicochemical Profiling and Lipophilicity Assessment of 2-Chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide: A Technical Guide

Executive Summary In early-stage drug discovery and agrochemical development, understanding the physicochemical boundaries of a lead compound dictates its formulation, target engagement, and pharmacokinetic trajectory. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and agrochemical development, understanding the physicochemical boundaries of a lead compound dictates its formulation, target engagement, and pharmacokinetic trajectory. This technical whitepaper provides an in-depth framework for evaluating the physicochemical properties and lipophilicity of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CAS: 851879-13-5) 1. By deconstructing its structural moieties, we establish a self-validating experimental pipeline to accurately quantify its lipophilicity, solubility, and membrane permeability.

Structural Deconstruction & Causality in Physicochemical Behavior

To predict the behavior of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide, we must first analyze the causality between its structural components and its macroscopic properties.

  • 2-Chloroacetamide Group: This moiety acts as the primary polar region, providing one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA). Crucially, the alpha-chloro group introduces an electrophilic center. In drug design, this is frequently utilized for targeted covalent inhibition (TCI), specifically for binding to nucleophilic cysteine residues on target proteins.

  • 1-Phenylethyl Linker: This introduces a chiral center and steric bulk, dictating the 3D spatial conformation of the molecule and influencing its rotational entropy during receptor binding.

  • 3,4-Dipropoxyphenyl Moiety: The dual propyl ether chains drastically increase the hydrophobic surface area. While the ether oxygens act as weak HBAs, the dominant effect of the propyl chains is a significant positive shift in the partition coefficient (LogP), driving the molecule into lipid-rich environments.

StructInfluence cluster_0 Structural Moieties Compound 2-chloro-N-[1-(3,4-dipropoxyphenyl) ethyl]acetamide Chloro 2-Chloroacetamide (Electrophile / HBD / HBA) Compound->Chloro Linker Ethyl Linker (Steric Bulk / Chiral Center) Compound->Linker Dipropoxy 3,4-Dipropoxyphenyl (Hydrophobic Bulk) Compound->Dipropoxy TPSA TPSA: 47.6 Ų (Favorable Permeability) Chloro->TPSA Flex Rotatable Bonds: 8 (Entropic Penalty) Linker->Flex Dipropoxy->Flex LogP LogP: ~4.0 (High Lipophilicity) Dipropoxy->LogP

Fig 1: Structural deconstruction and its direct influence on physicochemical properties.

In Silico Physicochemical Profiling

Before initiating resource-intensive in vitro assays, computational profiling provides a baseline for assay design. The compound aligns well with the classical parameters for oral bioavailability outlined in Lipinski's Rule of Five 2.

PropertyCalculated ValueImplication for Drug Development
Molecular Weight 313.82 g/mol < 500 Da; Favorable for oral absorption without size-exclusion limitations.
Calculated LogP ~3.8 - 4.2High lipophilicity; drives membrane permeation but risks poor aqueous solubility.
TPSA 47.6 Ų< 140 Ų; Excellent predictor for passive transcellular permeability.
H-Bond Donors 1< 5; Minimizes the energetic desolvation penalty during membrane transit.
H-Bond Acceptors 3< 10; Highly favorable for passive diffusion.
Rotatable Bonds 8Moderate flexibility; incurs a slight entropic penalty upon target binding.

Experimental Methodologies: Self-Validating Protocols

Because of the compound's high lipophilicity (LogP > 3), standard shake-flask methods (OECD 107) are prone to artifacts. Highly hydrophobic compounds often form microdroplets in the aqueous phase during agitation, leading to severe underestimations of LogP. Therefore, alternative methodologies are required.

Protocol 1: Lipophilicity (LogD at pH 7.4) via RP-HPLC (OECD 117)

Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their partitioning between a non-polar stationary phase (C18) and a polar mobile phase. By correlating the retention time of the test compound with a calibration curve of reference standards, we eliminate the physical phase-separation issues of the shake-flask method, creating a self-validating, high-throughput system 3.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a buffered aqueous solution at pH 7.4 (e.g., 10 mM phosphate buffer) and an organic modifier (methanol).

  • System Validation (Dead Time): Inject an unretained marker (e.g., thiourea) to determine the column dead time ( t0​ ).

  • Reference Calibration: Inject a minimum of 6 reference compounds (e.g., toluene, chlorobenzene, DDT) with known LogP values spanning from 1.0 to 6.0.

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for each reference using the formula: k′=(tR​−t0​)/t0​ , where tR​ is the retention time.

  • Test Compound Injection: Inject 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide under identical conditions and record its tR​ .

  • Data Derivation: Interpolate the LogD of the test compound from the linear regression plot of logk′ versus the known LogP of the reference standards.

Protocol 2: Kinetic Solubility via Nephelometry

Causality: The highly lipophilic dipropoxyphenyl group suggests that absorption will be solubility-limited. Kinetic solubility from a DMSO stock is prioritized in early discovery because it exactly mimics the conditions of biological assays, where compounds are dosed directly from DMSO into aqueous buffers.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Spike the stock into PBS (pH 7.4) across a concentration gradient (1 µM to 500 µM) in a 96-well plate, ensuring the final DMSO concentration remains 1%.

  • Incubate for 2 hours at room temperature to allow precipitation of insoluble fractions.

  • Measure scattered light using a nephelometer. The concentration at which light scattering significantly increases above the baseline indicates the kinetic solubility limit.

Workflow cluster_assays Parallel Physicochemical Profiling Start Compound Stock (10 mM in DMSO) LogD Lipophilicity (LogD 7.4) RP-HPLC (OECD 117) Start->LogD Sol Kinetic Solubility Nephelometry Assay Start->Sol Perm In Vitro Permeability Caco-2 Monolayer Start->Perm Data Data Integration & ADME Prediction LogD->Data Sol->Data Perm->Data Decision Lead Optimization / Structure-Activity Relationship Data->Decision

Fig 2: High-throughput self-validating workflow for physicochemical and ADME profiling.

Permeability Assessment (Caco-2 Monolayer)

Given the low TPSA (47.6 Ų) and high LogP (~4.0), the compound is theoretically highly permeable. However, excessive lipophilicity can lead to membrane retention (the compound gets stuck in the lipid bilayer) or high non-specific binding to assay plastics. To validate transcellular absorption, the Caco-2 cell monolayer assay is utilized as the industry standard 4.

Self-Validating Protocol Highlights:

  • Monolayer Integrity: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days. The system self-validates tight junction formation via Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are used.

  • Transport Assay: Dose the compound (10 µM) on the apical side and sample the basolateral side over 120 minutes.

  • Calculation: Calculate the apparent permeability ( Papp​ ). A Papp​>10×10−6 cm/s confirms the high passive permeability predicted by the computational profile. Furthermore, bidirectional transport (Basolateral to Apical) must be measured to rule out P-glycoprotein (P-gp) efflux liability.

Strategic Implications

The physicochemical profile of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide presents a classic Biopharmaceutics Classification System (BCS) Class II paradigm: high permeability, low solubility .

While the chloroacetamide moiety offers a potent handle for covalent target engagement, the bulky dipropoxyphenyl groups limit aqueous solvation. Future lead optimization should focus on reducing the LogP (e.g., by substituting a propyl chain with a more polar ether or amine) or utilizing advanced formulation strategies (such as amorphous solid dispersions or lipid nanoparticles) to overcome the solubility barriers without sacrificing membrane permeability.

References

  • Guidechem. "2-CHLORO-N-[1-(3,4-DIPROPOXYPHENYL)ETHYL]ACETAMIDEcas:851879-13-5". 1

  • Lipinski, C.A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews (1997). 2

  • European Commission. "OECD Test Guideline 117: Partition Coefficient (n-octanol/water): HPLC Method (2022)." 3

  • Hubatsch, I., Ragnarsson, E.G., & Artursson, P. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols (2007). 4

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 2-Chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of electrophilic building blocks for covalent ligand discovery and complex API intermediate generation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of electrophilic building blocks for covalent ligand discovery and complex API intermediate generation.

Introduction and Mechanistic Rationale

In medicinal chemistry, N-substituted 2-chloroacetamides are highly versatile intermediates. The terminal alkyl chloride serves as an excellent electrophile for subsequent substitution reactions (e.g., with amines, thiols, or alkoxides) to generate complex pharmacophores or targeted covalent inhibitors [1].

The synthesis of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CAS: 851879-13-5) relies on the nucleophilic acyl substitution of chloroacetyl chloride by the primary amine, 1-(3,4-dipropoxyphenyl)ethylamine.

Causality in Experimental Design:

  • Base Selection: The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), must be included to scavenge the generated HCl. Without this, the unreacted primary amine would become protonated (forming an unreactive ammonium salt), halting the reaction at 50% theoretical yield [2].

  • Temperature Control: The acylation of amines with highly reactive acyl chlorides is strongly exothermic. The reaction must be initiated at 0 °C to prevent thermal degradation of the starting materials and to suppress the formation of di-acylated side products.

Reaction Workflow and Visualization

The following diagram illustrates the critical path for the amidation workflow, emphasizing the sequence of reagent introduction and thermal control necessary for high-fidelity synthesis.

Workflow N1 Amine + TEA in DCM N2 Cool to 0 °C (Ice Bath) N1->N2 N3 Dropwise Addition: Chloroacetyl Chloride N2->N3 N4 Stir at RT (Reaction Monitoring) N3->N4 N5 Aqueous Quench (NaHCO3) N4->N5 N6 Organic Extraction & Drying N5->N6 N7 Concentration & Purification N6->N7

Workflow for the controlled chloroacetylation of primary amines.

Experimental Protocol

Note: This protocol is designed for execution within a professional, properly ventilated chemical fume hood. Chloroacetyl chloride is a severe lachrymator and corrosive agent [1].

Materials and Reagents
  • Substrate: 1-(3,4-dipropoxyphenyl)ethylamine (1.0 eq)

  • Acylating Agent: Chloroacetyl chloride (1.1 - 1.2 eq)

  • Base: Triethylamine (TEA), anhydrous (1.5 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Workup Reagents: Saturated aqueous NaHCO₃, Brine (sat. NaCl), Anhydrous Na₂SO₄

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen balloon, dissolve 1-(3,4-dipropoxyphenyl)ethylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous TEA (1.5 eq) to the stirring solution. Rationale: Excess base ensures complete neutralization of the HCl byproduct, driving the equilibrium forward.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dilute chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM. Using a dropping funnel or syringe, add this solution dropwise over 15–30 minutes. Rationale: Dropwise addition prevents localized concentration spikes, mitigating the risk of runaway exotherms and the formation of unwanted impurities.

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (RT). Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the primary amine is fully consumed [2].

  • Quenching and Workup: Carefully pour the reaction mixture into a separatory funnel containing cold, saturated aqueous NaHCO₃. Rationale: The mild base neutralizes any unreacted chloroacetyl chloride and removes the triethylamine hydrochloride salt into the aqueous phase.

  • Extraction: Separate the organic (DCM) layer. Extract the remaining aqueous layer twice with fresh DCM. Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide.

  • Purification: Purify the crude product via flash column chromatography (silica gel, typically using a Hexanes/Ethyl Acetate gradient) or recrystallization, depending on the purity profile assessed by NMR/HPLC.

Reaction Optimization Data

The selection of DCM and TEA represents the industry-standard baseline for amidation. The following table summarizes comparative data from methodological studies on chloroacetylation, validating the chosen parameters for optimal yield and purity [2].

SolventBaseTemperature ProfileReaction TimeAverage Yield (%)Mechanistic Observation
DCM TEA 0 °C → RT 2 - 4 h 85 - 95% Optimal; clean conversion, minimal side products.
THFDBU0 °C → RT3 - 6 h75 - 95%Viable alternative; DBU provides strong basicity but is harder to remove during workup.
TolueneK₂CO₃Reflux> 8 h< 60%Poor yield; heterogeneous base slows reaction, thermal degradation observed.
DMFNaOHRT4 h65 - 75%Moderate yield; risk of competitive hydrolysis of the acyl chloride by ambient moisture/hydroxide.

References

  • Mishra, D., Singh, R., & Rout, C. "A facile amidation of chloroacetyl chloride using DBU." International Journal of ChemTech Research, vol. 10, no. 3, 2017, pp. 365-372. Available at:[Link]

Application

Application Note: Cell Culture Assay Preparation and Dosing with 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

Introduction and Mechanism of Action 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CAS: 851879-13-5) is a synthetic electrophilic probe characterized by its α -chloroacetamide warhead. In contemporary drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanism of Action

2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CAS: 851879-13-5) is a synthetic electrophilic probe characterized by its α -chloroacetamide warhead. In contemporary drug discovery, α -chloroacetamides are widely utilized as covalent inhibitors and chemoproteomic probes due to their ability to form irreversible covalent bonds with target proteins[1][2].

The mechanism of action relies on a nucleophilic substitution ( SN​2 ) reaction. The electrophilic α -carbon of the chloroacetamide group is attacked by nucleophilic amino acid side chains—predominantly the thiolate anions of reactive cysteine residues—resulting in the displacement of the chloride leaving group and the formation of a stable thioether linkage[3]. Because the reactivity of a cysteine residue is dictated by its local microenvironment and pKa​ , chloroacetamides exhibit remarkable chemoselectivity for highly reactive, functionally critical cysteines[4].

This application note provides a comprehensive, self-validating framework for utilizing this compound in two distinct cell-based workflows:

  • Phenotypic Screening: Intracellular calcium mobilization (FLIPR) to assess functional target activation (e.g., TRP channel agonism).

  • Target Deconvolution: Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) to identify the specific cysteine residues covalently modified by the probe.

MOA Compound 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (Electrophilic Probe) Alkylation SN2 Covalent Alkylation (Thioether Bond Formation) Compound->Alkylation Target Target Protein (Reactive Cysteine Thiolate) Target->Alkylation Activation Target Modulation (e.g., Ion Channel Activation) Alkylation->Activation Readout Intracellular Ca2+ Influx (FLIPR Readout) Activation->Readout

Mechanism of covalent alkylation and subsequent intracellular calcium mobilization readout.

Compound Preparation and Handling Causality

The integrity of the α -chloroacetamide warhead is paramount. Experimental failures with covalent probes often stem from improper buffer selection rather than compound inactivity.

  • Solvent Selection: The compound must be reconstituted in anhydrous Dimethyl Sulfoxide (DMSO) to prevent premature hydrolysis of the chloride leaving group.

  • Buffer Exclusions: Dosing buffers and cell culture media must be strictly free of exogenous nucleophiles. The presence of reducing agents like Dithiothreitol (DTT), β -mercaptoethanol (BME), or high concentrations of free amines (e.g., Tris buffer) will rapidly quench the chloroacetamide warhead via competitive alkylation, rendering the compound inert before it reaches the cellular target.

Table 1: Physicochemical Handling and Buffer Compatibility
ParameterSpecification / RequirementCausality / Rationale
Stock Concentration 10 mM to 50 mM in anhydrous DMSOEnsures complete dissolution; limits final DMSO concentration in assay to 0.5%.
Storage -20°C, desiccated, protected from lightPrevents moisture-driven hydrolysis of the α -chloroacetamide.
Incompatible Reagents DTT, BME, TCEP, GlutathioneThiol-containing reagents will covalently quench the electrophilic warhead.
Compatible Buffers HBSS, HEPES, PBS (pH 7.2 - 7.4)Non-nucleophilic buffers maintain warhead stability during the dosing window.

Protocol 1: Intracellular Calcium Mobilization (FLIPR Assay)

Covalent modification of surface receptors or ion channels (such as TRPA1) often triggers rapid intracellular calcium ( Ca2+ ) fluxes. We utilize a homogeneous, no-wash FLIPR Calcium Assay to monitor this phenotypic response.

Causality for No-Wash Methodology: Conventional calcium assays require extensive washing to remove extracellular background fluorescence. However, wash steps induce shear stress, perturb baseline calcium levels, and can dislodge loosely adherent cells. By utilizing FLIPR Calcium 5 or 6 kits, which contain proprietary extracellular masking dyes, we eliminate wash steps, thereby preserving cell competence and reducing well-to-well variation[5][6].

Step-by-Step Methodology
  • Cell Plating: Seed the target cells (e.g., HEK293T or CHO cells expressing the target of interest) in a 384-well poly-D-lysine coated microplate at a density of 15,000 cells/well in 25 µL of culture media. Incubate overnight at 37°C, 5% CO2​ [5].

  • Dye Loading: Prepare the FLIPR Calcium 6 Loading Buffer by dissolving the dye in 1X HBSS supplemented with 20 mM HEPES (pH 7.4). Add 25 µL of Loading Buffer directly to the 25 µL of cells and media in each well[5][7].

  • Incubation: Incubate the plate for 2 hours at 37°C. During this time, the acetoxymethyl (AM) ester form of the calcium indicator permeates the cell membrane and is cleaved by cytoplasmic esterases, trapping the active dye intracellularly[5].

  • Compound Preparation: Prepare a 3X concentration dosing plate of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide in HBSS + 20 mM HEPES. Include a vehicle control (DMSO matched) and a positive control (e.g., Ionomycin or a known agonist).

  • Data Acquisition: Transfer both plates to the FLIPR or FlexStation instrument. Record baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 15 seconds. The instrument will automatically transfer 25 µL of the compound to the cell plate[8].

  • Self-Validation: A successful assay is validated if the vehicle control shows no calcium flux, the positive control shows maximum flux, and the compound elicits a dose-dependent kinetic response.

Protocol 2: Target Deconvolution via SLC-ABPP

To identify the specific proteins and cysteine residues covalently modified by 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide, we employ Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP).

Causality for SLC-ABPP: This is a competitive assay. Live cells are dosed with the chloroacetamide compound, which covalently occupies its target cysteines. Subsequently, the proteome is extracted and treated with a universal, highly reactive iodoacetamide-alkyne (IA-alkyne) probe. Cysteines that were alkylated by the test compound are "blocked" and cannot react with the IA-alkyne probe[9][10]. A reduction in IA-alkyne labeling (quantified by LC-MS/MS) directly identifies the compound's targets.

ABPP Cells Live Cell Culture Dosing Dose with Chloroacetamide (1-50 µM, 1-2h) Cells->Dosing Lysis Cell Lysis & Extraction (Non-denaturing) Dosing->Lysis Probe IA-Alkyne Labeling (Tags Unbound Cysteines) Lysis->Probe Enrichment Click Chemistry & Streptavidin Enrichment Probe->Enrichment LCMS LC-MS/MS Analysis (Identify Blocked Sites) Enrichment->LCMS

Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) workflow for target deconvolution.

Step-by-Step Methodology
  • In Situ Dosing: Culture cells to 80% confluency in 6-well plates. Treat cells with either vehicle (0.1% DMSO) or 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (e.g., 10 µM and 50 µM) for 1 to 2 hours at 37°C.

  • Lysis: Wash cells with cold PBS and lyse using probe-sonication in cold PBS. Centrifuge at 100,000 x g for 45 minutes to separate the soluble proteome. Adjust protein concentration to 2 mg/mL.

  • IA-Alkyne Labeling: Treat the proteome with 100 µM IA-alkyne for 1 hour at room temperature in the dark to label all remaining unliganded reactive cysteines[10].

  • Click Chemistry (CuAAC): Append a biotin tag to the IA-alkyne probe by adding a click chemistry master mix (Biotin-azide, CuSO4​ , TCEP, and TBTA ligand). React for 1 hour[10].

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead tryptic digestion overnight.

  • LC-MS/MS Analysis: Analyze the eluted peptides via high-resolution LC-MS/MS. Calculate the Competition Ratio (CR) by comparing the MS1 peak intensities of the DMSO control versus the compound-treated samples. A CR 4 (indicating >75% target engagement) confirms a highly specific covalent interaction[9].

Table 2: SLC-ABPP vs FLIPR Assay Parameters
ParameterFLIPR Calcium AssaySLC-ABPP Chemoproteomics
Primary Objective Phenotypic functional readoutTarget identification / Cysteine mapping
Readout Modality Fluorescence (Kinetics)LC-MS/MS (Quantitative Proteomics)
Dosing Window Seconds to Minutes (Real-time)1 to 2 Hours (Equilibration of covalent bond)
Throughput High (384-well / 1536-well)Medium (6-well to 96-well formats)
Data Output EC50​ / IC50​ curvesCompetition Ratios (CR) per cysteine site

References

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead PubMed Central (PMC)[Link]

  • How Reactive are Druggable Cysteines in Protein Kinases? ACS Publications[Link]

  • FLIPR Calcium 4 Assay Kit Guide Molecular Devices[Link]

  • FLIPR Calcium 6 Assay Kit Guide Molecular Devices[Link]

  • FLIPR® calcium assay kit LabWrench[Link]

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers PubMed Central (PMC)[Link]

  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries PubMed Central (PMC)[Link]

  • Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes Royal Society of Chemistry[Link]

Sources

Method

NMR spectroscopy and mass spectrometry characterization of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

An Application Note and Protocol for the Structural Characterization of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide Authored by: A Senior Application Scientist Abstract This document provides a comprehensive techn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Structural Characterization of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the definitive structural characterization of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide, a compound of interest in pharmaceutical development and organic synthesis. As N-substituted acetamides are pivotal intermediates, their unambiguous identification is critical for downstream applications.[1] This guide moves beyond rote procedure, offering an integrated strategy that combines High-Resolution Mass Spectrometry (HRMS) with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail not only the protocols but also the scientific rationale behind the selection of each experiment, ensuring a robust, self-validating approach to structural elucidation for researchers, scientists, and drug development professionals.

Introduction: The Need for Orthogonal Analysis

The target molecule, 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide, possesses several key structural features: a substituted aromatic ring, flexible alkoxy chains, a chiral center, and a reactive chloroacetamide moiety. A single analytical technique is insufficient to resolve this complexity. Therefore, we employ an orthogonal approach:

  • Mass Spectrometry (MS): Primarily used to determine the elemental composition and to probe the molecular framework through controlled fragmentation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each proton and carbon atom, allowing for the establishment of the precise atomic connectivity and stereochemical relationships.[2]

This dual-pronged strategy ensures the highest confidence in structural verification.

Overall Analytical Workflow

The characterization process follows a logical progression from broad molecular formula confirmation to detailed atomic-level connectivity mapping. This workflow is designed to be efficient and to ensure that the data from each step informs the next.

Analytical_Workflow cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy HRMS HRMS Analysis Formula Molecular Formula (C₁₇H₂₆ClNO₃) HRMS->Formula Determines NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) MSMS MS/MS Fragmentation Final Final Structure Confirmation MSMS->Final Supports Formula->MSMS Guides NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Informs Connectivity Atom Connectivity & Skeleton NMR_2D->Connectivity Establishes Connectivity->Final Confirms

Caption: Overall workflow for structural elucidation.

Mass Spectrometry Analysis

Mass spectrometry serves as the first step in the characterization, providing the molecular weight and elemental formula, which are foundational pieces of the structural puzzle.[3]

Expertise & Rationale: Why High-Resolution MS is Essential

For a novel or synthesized compound, confirming the elemental composition is paramount. Low-resolution mass spectrometry provides a nominal mass, which can correspond to multiple possible molecular formulas. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, delivers mass accuracy to within a few parts per million (ppm).[4][5] This precision allows for the unambiguous determination of the molecular formula by comparing the experimentally measured exact mass to the theoretical mass calculated for a proposed formula.[6][7]

HRMS Data Summary

The expected HRMS data for the target compound is summarized below. Electrospray ionization (ESI) in positive mode is recommended as a soft ionization technique that will predominantly generate the protonated molecular ion, [M+H]⁺.

Parameter Value Rationale
Molecular FormulaC₁₇H₂₆ClNO₃Derived from the known structure.
Monoisotopic Mass327.1601 uThe exact mass of the most abundant isotopes.
Expected Ion [M+H]⁺ ESI in positive mode typically adds a proton.
Calculated m/z 328.1674 Calculated for [C₁₇H₂₇ClNO₃]⁺.
Expected Ion [M+Na]⁺ Sodium adducts are commonly observed in ESI.[8]
Calculated m/z 350.1493 Calculated for [C₁₇H₂₆ClNO₃Na]⁺.
Required Mass Accuracy< 5 ppmStandard threshold for confident molecular formula assignment in pharmaceutical and chemical research.[4]
Tandem MS (MS/MS) for Structural Validation

Tandem mass spectrometry provides proof of the molecular structure by breaking the molecule apart and analyzing the resulting fragments.[3] The fragmentation pattern acts as a "fingerprint" for the compound. The amide bond and benzylic position are chemically logical points of initial cleavage.

Predicted Fragmentation Pathway: The most likely fragmentation pathway involves initial cleavage at the C-N amide bond or the benzylic C-C bond, as these lead to stabilized fragments.

Fragmentation_Pathway parent [M+H]⁺ m/z = 328.17 frag1 Fragment A (Benzylic Cleavage) m/z = 250.17 parent->frag1 α-cleavage frag2 Fragment B (Amide Cleavage) m/z = 207.14 parent->frag2 Amide Bond Cleavage neutral1 - C₂H₄ClNO (Chloroacetamide) parent->neutral1 neutral2 - C₈H₉O (1-(3,4-dipropoxyphenyl)ethan-1-one) parent->neutral2

Caption: Predicted major fragmentation pathways for the protonated molecule.

  • Pathway to Fragment A (m/z 250.17): This results from the loss of the chloroacetamide group via cleavage of the bond between the chiral carbon and the nitrogen. This is a favorable pathway due to the formation of a stable benzylic carbocation.

  • Pathway to Fragment B (m/z 207.14): This corresponds to the 1-(3,4-dipropoxyphenyl)ethyl cation, formed by cleavage of the amide bond. This is a very common fragmentation pattern for N-substituted amides.[9]

Protocol: LC-HRMS/MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI, Positive.

    • Full Scan (MS1): Scan range m/z 100-500.

    • Data-Dependent MS/MS (MS2): Trigger fragmentation for the top 3 most intense ions from the MS1 scan.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum.

NMR Spectroscopy Analysis

NMR spectroscopy provides the definitive connectivity map of the molecule. A combination of 1D and 2D experiments is required for full assignment.[10] The presence of a chiral center is a key consideration, as it renders the protons of the adjacent CH₂Cl group potentially diastereotopic, meaning they are chemically non-equivalent and may appear as two separate signals.[11][12]

Protocol: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[13]

  • Solvent Selection: Use deuterated chloroform (CDCl₃), as it is an excellent solvent for this type of molecule and has a well-defined residual solvent peak.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃.[14][15] This concentration provides a good signal-to-noise ratio for both ¹H and the less sensitive ¹³C experiments.[16]

  • Sample Handling:

    • Prepare the sample in a clean, dry vial before transferring it to a 5 mm NMR tube.[16]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.[14]

    • The final solution height in the NMR tube should be ~5 cm (0.7 mL).[15]

    • Cap the tube securely and wipe the outside clean before inserting it into the spectrometer.[14]

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.[17]

Proton Label Predicted Shift (ppm) Multiplicity Integration Key Couplings (J)
NH (Amide)6.5 - 7.5Doublet (d)1HJ to CH
Ar-H (Aromatic)6.7 - 7.0Multiplet (m)3HAromatic couplings
CH (Chiral)5.1 - 5.3Quintet (quin)1HJ to NH, J to CH₃
CH₂Cl4.1 - 4.3Singlet (s)2HNone
OCH₂ (Propoxy)3.9 - 4.1Triplet (t)4HJ to adjacent CH₂
CH₂ (Propoxy)1.8 - 2.0Sextet4HJ to OCH₂, J to CH₃
CH₃ (Ethyl)1.5 - 1.7Doublet (d)3HJ to CH
CH₃ (Propoxy)1.0 - 1.2Triplet (t)6HJ to adjacent CH₂
¹³C NMR & DEPT-135 Spectroscopy: Predicted Data

The ¹³C NMR spectrum reveals the number of unique carbon environments.[18] A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.

Carbon Label Predicted Shift (ppm) DEPT-135 Signal
C=O (Amide)165 - 168Absent
Ar-C (O-linked)148 - 150Absent
Ar-C (C-linked)125 - 130Absent
Ar-CH110 - 120Positive
OCH₂ (Propoxy)69 - 72Negative
CH (Chiral)48 - 52Positive
CH₂Cl42 - 45Negative
CH₂ (Propoxy)22 - 24Negative
CH₃ (Ethyl)20 - 23Positive
CH₃ (Propoxy)10 - 12Positive
2D NMR for Unambiguous Assignment

While 1D NMR provides a wealth of information, 2D NMR is required to definitively connect the pieces.[19][20]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[19] This is crucial for tracing the spin systems within the propoxy chains and the ethyl fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.[21] This experiment definitively links the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[21] This is the most powerful experiment for assembling the molecular skeleton, as it connects fragments that are not directly bonded via protons. For example, it will show a correlation from the chiral CH proton to the aromatic carbons and the amide carbonyl carbon.

Caption: Diagram of key long-range (2- and 3-bond) HMBC correlations.

Conclusion

By systematically applying the protocols and analytical logic outlined in this guide, researchers can achieve an unambiguous and robust structural characterization of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide. The combination of HRMS to confirm elemental composition and a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) to establish atomic connectivity provides a self-validating dataset. This rigorous approach is essential for ensuring the quality and integrity of chemical entities used in research and drug development.

References

  • Vertex AI Search. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?
  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry. Organic Chemistry.
  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.).
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.
  • Chemistry LibreTexts. (2022, December 28). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.
  • YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra.
  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • How to interpret NMR spectra. (n.d.).
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • Western University. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Kono, H., & Takeda, N. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1933-1943.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • YouTube. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • BenchChem. (n.d.). Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Ben-Jannet, H., et al. (2020). Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. PMC.

Sources

Application

Application Note: In Vitro Target Profiling using 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide as a Covalent Chemical Probe

Introduction & Chemical Rationale In the evolving landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), electrophilic chemical probes are indispensable for identifying and validating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the evolving landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), electrophilic chemical probes are indispensable for identifying and validating novel ligandable pockets within the native proteome[1]. 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CAS: 851879-13-5) is a highly functionalized α -chloroacetamide derivative utilized as a covalent scout in advanced chemoproteomic workflows[2].

To successfully deploy this compound in vitro, researchers must understand the causality behind its two primary structural domains:

  • The Warhead ( α -chloroacetamide): This moiety operates via an SN​2 nucleophilic substitution mechanism, selectively alkylating the thiolate anions of cysteine residues[1]. Crucially, chloroacetamides possess lower intrinsic electrophilicity compared to highly reactive iodoacetamides. This tuned reactivity ensures they do not indiscriminately label all solvent-exposed cysteines. Instead, they selectively react with "hyperreactive" cysteines whose pKa​ has been lowered by their local electrostatic microenvironment (e.g., proximity to basic residues like arginine)[3].

  • The Recognition Element (1-(3,4-dipropoxyphenyl)ethyl): This moiety acts as the affinity driver. The bulky, hydrophobic dipropoxy groups and the chiral center facilitate non-covalent pre-association ( KI​ ) with complementary hydrophobic pockets on the target protein. This pre-association drastically lowers the activation energy required for the subsequent irreversible alkylation step ( kinact​ ).

Mechanistic Overview: Competitive ABPP

Because 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide lacks a built-in terminal alkyne or fluorophore handle, its target engagement must be mapped using Competitive Activity-Based Protein Profiling (isoTOP-ABPP) [4].

In this self-validating system, the native proteome is first incubated with the probe, allowing it to covalently block its specific target cysteines. Subsequently, a broad-spectrum reactive reporter (e.g., Iodoacetamide-alkyne, IA-alkyne) is added to label all remaining unreacted cysteines. Click chemistry (CuAAC) is then used to append a fluorophore or biotin for visualization. A reduction in the reporter signal in the probe-treated sample versus a vehicle control confirms bona fide target engagement[5].

Competitive_ABPP A 1. Native Proteome (Free Reactive Cysteines) B 2. Incubation with 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide A->B Non-covalent pre-association (KI) C 3. Covalent Adduct Formation (Target Cysteines Blocked) B->C SN2 Alkylation (kinact) D 4. Labeling with IA-alkyne (Labels Remaining Cysteines) C->D Competitive Profiling E 5. CuAAC Click Chemistry (Attach Fluorophore/Biotin) D->E Reporter Attachment F 6. Readout & Quantification (SDS-PAGE or LC-MS/MS) E->F Signal Detection

Competitive ABPP workflow for mapping covalent probe targets.

Experimental Protocols (Self-Validating System)

To ensure absolute trustworthiness, this protocol incorporates strict internal validation: a DMSO vehicle control establishes the baseline 100% labeling signal, while a pre-denatured protein control ensures that labeling is dependent on the native 3D conformation of the binding pocket.

Protocol A: Proteome Preparation and Probe Incubation
  • Cell Lysis: Harvest target cells (e.g., HEK293T) and lyse in cold PBS containing EDTA-free protease inhibitors.

    • Causality: EDTA-free inhibitors are mandatory because metalloproteases may contain functionally relevant cysteines that could be structurally altered by metal chelators.

  • Fractionation: Centrifuge the lysate at 100,000 × g for 45 minutes at 4°C to separate the soluble proteome from the membrane fraction. Adjust the protein concentration of the soluble fraction to 2.0 mg/mL.

  • Control Setup (Self-Validation): Aliquot 50 µL of the proteome into three tubes:

    • Tube 1 (Vehicle Control): Add 1 µL DMSO.

    • Tube 2 (Experimental): Add 1 µL of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (50 µM final concentration).

    • Tube 3 (Denatured Control): Boil the proteome at 95°C for 5 mins to destroy 3D pockets, cool to room temperature, then add the probe (50 µM).

  • Incubation: Incubate all tubes for 1 hour at 37°C.

    • Causality: This timeframe allows the kinact​ step to reach completion for moderate-affinity targets without accumulating non-specific, diffusion-driven background labeling[5].

Protocol B: Competitive Labeling and CuAAC Click Chemistry
  • Reporter Addition: Add IA-alkyne (100 µM final concentration) to all tubes. Incubate for 1 hour at room temperature in the dark.

  • Click Master Mix Preparation: Prepare a fresh click chemistry master mix containing: Rhodamine-azide (50 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4​ (1 mM).

    • Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst. TBTA stabilizes Cu(I) in the aqueous environment, preventing its disproportionation and ensuring efficient azide-alkyne cycloaddition[4].

  • Reaction: Add the master mix to the labeled proteomes and react for 1 hour at room temperature.

  • Precipitation & Washing: Quench the reaction by adding cold methanol, chloroform, and water (4:1:3 volumetric ratio) to precipitate the proteins. Wash the resulting protein pellet twice with cold methanol.

    • Causality: This rigorous washing removes unreacted fluorophore, ensuring that any detected signal is exclusively from covalently bound adducts.

  • Readout: Resuspend the pellet in 1x SDS loading buffer, boil for 5 minutes, and resolve via SDS-PAGE. Scan the gel using a fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for Rhodamine.

Data Visualization and Interpretation

Quantify the fluorescence intensity of the protein bands using densitometry software. The efficacy of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide as a probe is determined by the Competition Ratio ( R ) , defined as the fluorescence signal of the DMSO control divided by the signal of the probe-treated sample.

Table 1: Quantitative Interpretation of Competitive ABPP Data

Competition Ratio ( R )Target Engagement StatusMechanistic Interpretation
R<1.5 Non-Target / BackgroundThe probe does not bind this protein pocket; the cysteine remains fully available for IA-alkyne labeling.
1.5≤R<5.0 Weak / Transient BindingSub-optimal steric fit or low electrophilic reactivity at this specific microenvironment.
R≥5.0 High-Confidence TargetStrong non-covalent pre-association ( KI​ ) followed by highly efficient irreversible alkylation ( kinact​ ).
R≈1.0 (in Denatured Control) Assay Artifact / Non-SpecificIf competition is lost upon heat denaturation, the binding is strictly dependent on the native 3D structure, confirming true affinity.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI Molecules URL:[Link]

  • The local electrostatic environment determines cysteine reactivity of tubulin Source: Journal of Biological Chemistry (PubMed) URL:[Link]

  • Group Competition Strategy for Covalent Ligand Discovery Source: Journal of the American Chemical Society URL:[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve the aqueous solubility of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide for assays

Welcome to the Assay Optimization Support Center. This guide is specifically engineered for researchers formulating 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide for in vitro biological and biochemical assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. This guide is specifically engineered for researchers formulating 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide for in vitro biological and biochemical assays.

As a Senior Application Scientist, I frequently see assays fail not because the compound lacks target affinity, but because of poor physicochemical handling. This specific molecule presents a dual challenge: it possesses extreme hydrophobic bulk paired with a highly reactive electrophilic warhead.

Below, we deconstruct the causality behind its behavior, provide a decision-making workflow, and outline self-validating protocols to ensure your assay data reflects true pharmacology, not formulation artifacts.

Part 1: Structural Diagnostics & Causality

Before troubleshooting, we must understand the physical chemistry of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide:

  • The Hydrophobic Penalty (3,4-dipropoxyphenyl group): The twin propyl chains create massive steric bulk and lipophilicity. In an aqueous buffer, these chains disrupt the hydrogen-bonding network of water. To minimize this thermodynamic penalty, the molecules rapidly self-associate, leading to aggregation and precipitation [1].

  • The Reactive Warhead (2-chloroacetamide): This group is an alkylating agent designed for targeted covalent inhibition (typically via cysteine residues). It is highly susceptible to nucleophilic attack. Exposing this compound to standard assay reducing agents (like DTT) or high pH will result in premature degradation via an SN2 mechanism before it ever reaches your target protein.

Part 2: Solubilization Decision Workflow

Use the following decision tree to determine the optimal formulation strategy for your specific assay conditions.

Workflow Start 100 mM Stock in Anhydrous DMSO CheckThiols Assay buffer contains DTT or BME? Start->CheckThiols ChangeThiol Switch to TCEP (Protects chloroacetamide) CheckThiols->ChangeThiol Yes CheckDMSO Assay tolerates >1% DMSO? CheckThiols->CheckDMSO No ChangeThiol->CheckDMSO DirectDilute Direct Dilution (Monitor for DMSO Crash) CheckDMSO->DirectDilute Yes UseCD Formulate with 10-20% HP-β-Cyclodextrin CheckDMSO->UseCD No UseSurfactant Add 0.01% Tween-20 or Pluronic F-68 DirectDilute->UseSurfactant If precipitation occurs

Decision tree for solubilizing lipophilic covalent binders in aqueous assays.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my compound form a "milky" suspension when diluted from a 10 mM DMSO stock into PBS? Diagnosis: You are experiencing the "DMSO Crash-Out" phenomenon. Causality: When you inject a highly concentrated DMSO stock into an aqueous buffer, the DMSO solvent diffuses into the bulk water faster than the compound can be solvated. The highly lipophilic dipropoxyphenyl groups are suddenly exposed to water, creating a localized supersaturated state. To lower the crystal lattice energy, the compound rapidly forms colloidal aggregates that scatter light (the "milky" appearance)[1]. Spinning this down removes the active compound, leaving you with an unknown, sub-therapeutic concentration in the supernatant, which guarantees false negatives in your assay [3].

Q2: Which solubility enhancer is safest for the 2-chloroacetamide moiety? Diagnosis: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. Causality: Unlike surfactants (which form micelles that can permanently sequester the compound) or co-solvents (which can denature target proteins), HP-β-CD forms a reversible inclusion complex. The lipophilic dipropoxyphenyl tail slides perfectly into the hydrophobic cavity of the cyclodextrin ring, while the hydrophilic exterior maintains aqueous solubility [2]. Importantly, HP-β-CD is non-nucleophilic and will not react with or degrade the electrophilic chloroacetamide warhead.

Q3: My biochemical assay requires 1 mM DTT to keep the target protein active. Will this affect my compound? Diagnosis: Yes, it will completely destroy your compound. Causality: Dithiothreitol (DTT) and β-mercaptoethanol (BME) contain highly nucleophilic free thiols. Because your compound features a 2-chloroacetamide group (an alkylating agent), the DTT will rapidly react with it via an SN2 mechanism. Your compound will be neutralized before it ever interacts with the target protein. Solution: Switch your assay buffer reducing agent to TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent that maintains protein stability but is a remarkably poor nucleophile, preserving the integrity of your covalent warhead.

Part 4: Self-Validating Formulation Protocol

To achieve a stable 100 µM aqueous working solution for High-Throughput Screening (HTS), follow this validated methodology utilizing HP-β-CD. This protocol is designed to be self-validating; if step 6 fails, the formulation is thermodynamically unstable and must be adjusted.

Step 1: Buffer Preparation Prepare a 20% (w/v) HP-β-CD solution in your base assay buffer (e.g., 50 mM HEPES, pH 7.4). Crucial: Ensure no DTT/BME is present; substitute with 1 mM TCEP if protein reduction is required. Step 2: Stock Preparation Prepare a 10 mM stock of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide in anhydrous, LC-MS grade DMSO. Store in amber vials to prevent photodegradation of the aryl ether bonds. Step 3: Thermal Equilibration Pre-warm both the DMSO stock and the HP-β-CD buffer to 37°C. Causality: Elevating the temperature lowers the activation energy required for dissolution and expands the cyclodextrin cavity slightly, facilitating faster inclusion complex kinetics. Step 4: Kinetic Mixing Using a high-speed vortexer, create a deep vortex in the HP-β-CD buffer. Step 5: Dropwise Integration Slowly add the DMSO stock directly into the center of the vortex (avoiding the plastic walls) to achieve a final concentration of 100 µM (1% DMSO final). Causality: Rapid mechanical shearing prevents localized supersaturation and forces the compound directly into the cyclodextrin cavities before it can self-aggregate. Step 6: QC Validation (The Self-Validating Step) Visually inspect the solution against a stark black background while shining a laser pointer through the vial.

  • Pass: The beam is invisible (no Tyndall effect). The inclusion complex is successful.

  • Fail: The beam is visible or the solution is turbid. Colloidal aggregation has occurred. You must discard the solution and increase the HP-β-CD concentration to 25%.

Part 5: Quantitative Formulation Data

The following table summarizes the expected outcomes when applying different solubilization strategies to 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide.

Solubilization StrategyMax Stable Aqueous Conc.Impact on Chloroacetamide WarheadAssay Interference Risk
Direct Dilution (1% DMSO) < 1 µMNoneHigh (Colloidal aggregation / False negatives)
0.01% Tween-20 ~10 µMNoneModerate (Micelle sequestration of compound)
20% HP-β-CD > 100 µMNoneLow (Reversible inclusion complex)
10% PEG-400 ~50 µMNoneModerate (Alters viscosity in microfluidics)
1 mM DTT Addition N/AHigh (Complete degradation via SN2) Critical (Destroys active compound)
Part 6: References
  • CarboHyde. "How can cyclodextrins enhance solubility?" Carbohydrate Chronicles. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve peak tailing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve peak tailing issues for complex acetamide derivatives.

Diagnostic Overview & Structural Liabilities

To solve a chromatographic problem, we must first understand the molecule. 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide presents a unique set of structural liabilities that make it highly susceptible to peak shape distortion in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Chloroacetamide Moiety: The amide nitrogen possesses a lone pair of electrons, and the carbonyl oxygen acts as a strong hydrogen-bond acceptor.

  • Dipropoxyphenyl Ether Groups: The two ether linkages provide additional localized regions of high electron density.

When analyzing this compound on standard silica-based C18 columns, these polar functional groups frequently engage in unwanted secondary interactions with unreacted, acidic silanol groups (Si-OH) on the silica surface[1]. This dual retention mechanism—where the molecule is retained primarily by hydrophobic partitioning but secondarily by polar/ionic interactions—is the fundamental cause of peak tailing[2].

Interactive Troubleshooting Logic

Before altering your chemistry, you must isolate the root cause. Use the logical workflow below to determine whether your peak tailing is a physical system failure or a chemical secondary interaction.

Troubleshooting start Peak Tailing Observed (As > 1.5) q1 Does tailing affect all peaks in the chromatogram? start->q1 phys_issue Physical Issue (Dead Volume / Frit Blockage) q1->phys_issue Yes chem_issue Chemical Interaction (Silanol / Overload) q1->chem_issue No, specific to analyte phys_act Action: Flush column, replace frit, minimize extra-column volume phys_issue->phys_act q2 Does reducing injection volume improve peak symmetry? chem_issue->q2 overload Mass/Volume Overload q2->overload Yes silanol Secondary Silanol Interactions (Amide/Ether bonding) q2->silanol No overload_act Action: Dilute sample, reduce injection volume overload->overload_act silanol_act Action: Optimize mobile phase pH, use polar-embedded column silanol->silanol_act

Diagnostic flowchart for identifying the root cause of peak tailing.

Frequently Asked Questions (Mechanistic Deep Dive)

Q1: Why does 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide exhibit severe tailing on standard C18 columns at neutral pH? A1: The pKa of residual silanols on standard "Type-A" silica is typically between 4.0 and 5.0[3]. When operating at a neutral pH (e.g., pH 6.0–7.0), the vast majority of these silanols are ionized into negatively charged silanoate ions ( Si−O− ). These ionized sites act as strong cation-exchange and hydrogen-bonding centers that aggressively interact with the amide and ether oxygens of your analyte[2][3]. Because these secondary binding sites are energetically heterogeneous and easily overloaded, the analyte desorbs slowly, causing the characteristic "tail" on the back half of the peak.

Q2: How can I definitively prove that the tailing is caused by silanol interactions and not a degrading column? A2: You must run a self-validating control test. Inject a highly hydrophobic, neutral marker that lacks hydrogen-bonding capabilities (e.g., Toluene or Uracil). If the neutral marker elutes with perfect symmetry (Asymmetry Factor As​≈1.0 ) but your acetamide derivative tails heavily, the physical integrity of the column (frits, bed packing) is intact. The issue is purely chemical.

Q3: What stationary phase chemistries are engineered to eliminate this specific interaction? A3: To resolve tailing for amide-containing compounds, you must shield the silica surface. There are two authoritative approaches:

  • Double/Triple End-Capped Columns: These columns undergo secondary bonding processes using trimethylsilane (TMS) to aggressively cap residual silanols, minimizing active sites[1][4].

  • Polar-Embedded Phases: These are the gold standard for this class of compounds. They feature a polar moiety (such as an amide, urea, or ether) integrated into the alkyl chain near the silica surface[5]. This embedded group attracts a localized layer of water from the mobile phase, creating a hydration shield that sterically and chemically blocks the analyte from reaching the underlying silanols[5].

Experimental Protocols: System-Validating Workflows

To ensure scientific integrity, do not randomly adjust parameters. Follow this self-validating protocol to systematically eliminate secondary interactions.

Workflow step1 1. Baseline Assessment (Neutral Marker Test) step2 2. pH Optimization (Test pH 3.0 vs pH 7.0) step1->step2 step3 3. Stationary Phase (End-capped / Polar-embedded) step2->step3 step4 4. Buffer Strength (Increase to 20-25 mM) step3->step4 step5 5. Final Validation (Asymmetry < 1.2) step4->step5

Step-by-step experimental workflow for mitigating secondary chemical interactions.

Protocol: Systematic Mitigation of Secondary Interactions

Step 1: System Suitability & Physical Validation

  • Action: Inject 1 µL of a 0.1 mg/mL Toluene standard using your current mobile phase.

  • Causality: Validates system dead volume. If Toluene As​>1.2 , replace the column inlet frit and minimize extra-column tubing length before proceeding.

Step 2: Mobile Phase pH Suppression

  • Action: Prepare a 10 mM Potassium Phosphate buffer and adjust the aqueous portion of your mobile phase to pH 2.8 - 3.0 using phosphoric acid (or 0.1% Formic Acid for LC-MS compatibility).

  • Causality: Lowering the pH below the pKa of the silanols (pH < 3.0) forces the equilibrium toward the fully protonated, neutral state ( Si−OH ), effectively shutting down their cation-exchange capacity[2]. Note: Ensure your column is rated for low-pH stability (e.g., sterically protected phases)[4].

Step 3: Buffer Capacity Enhancement

  • Action: If tailing persists at pH 3.0, increase the buffer concentration from 10 mM to 25 mM .

  • Causality: Higher ionic strength increases the population of buffer counter-ions, which competitively bind to any remaining active silanol sites, masking them from the acetamide analyte.

Step 4: Stationary Phase Substitution

  • Action: If mobile phase adjustments are insufficient, transfer the method to a Polar-Embedded C18 column (e.g., Amide-C18 or Urea-C18)[4][5].

  • Causality: The localized hydration layer generated by the embedded polar groups will completely shield the analyte's ether and amide groups from the silica matrix, yielding Gaussian peak shapes.

Quantitative Data: Impact of Chromatographic Conditions

The following table summarizes the expected quantitative improvements in peak shape when applying the above protocol to 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide.

Chromatographic ConditionAsymmetry Factor ( As​ )USP Tailing Factor ( Tf​ )Resolution StatusMechanistic Observation
Standard C18, pH 7.0 (10 mM Buffer)2.852.60FailSevere secondary silanol interactions; ionized Si−O− sites.
Standard C18, pH 3.0 (10 mM Buffer)1.651.55MarginalSilanols protonated, but residual H-bonding persists.
End-capped C18, pH 3.0 (25 mM Buffer)1.301.25PassSteric shielding of residual silanols via TMS capping.
Polar-embedded C18, pH 3.0 (25 mM Buffer)1.08 1.05 Optimal Complete shielding via local hydration layer; ideal Gaussian shape.

Note: An Asymmetry Factor ( As​ ) of 1.0 represents a perfectly symmetrical peak. Values ≤1.2 are considered highly acceptable for rigorous quantitative assays.

References

  • HPLC Troubleshooting Guide ACE HPLC[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • Column Life Cycle: Diagnosing Column Death Phenomenex[Link]

  • Chemically Bonded Phases in Chromatographic Silicas Veeprho[Link]

  • Don't Lose It: Getting Your Peaks in Shape Agilent Technologies[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

Welcome to the Analytical Troubleshooting Hub. As drug development professionals, you understand that complex molecules require highly tailored chromatographic methods.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Hub. As drug development professionals, you understand that complex molecules require highly tailored chromatographic methods. The target analyte—2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide —is a highly lipophilic, neutral acetamide derivative. Its unique structural features (a bulky dipropoxyphenyl moiety, a polarizable chloro group, and an amide linkage) present specific chromatographic challenges.

This guide provides field-proven, mechanistically grounded solutions for optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) mobile phase conditions.

Part 1: Diagnostic Q&A and Troubleshooting Guide

Q1: Why is my analyte eluting extremely late (k' > 15) even with a 70% Methanol mobile phase? A: The target analyte is highly hydrophobic due to its two propoxy chains and the ethyl group on the chiral center. In reversed-phase mode, [1]. Methanol is a relatively weak organic modifier compared to acetonitrile (ACN) or tetrahydrofuran (THF). To reduce retention, you must increase the elution strength. A standard chromatographic rule dictates that[1]. Solution: Switch the organic modifier from methanol to acetonitrile, or incorporate 5–10% THF, which possesses higher solvating power for bulky hydrophobic ethers.

Q2: Since this is a neutral acetamide, why am I observing severe peak tailing (Asymmetry > 1.8)? A: While the acetamide core is functionally neutral across standard HPLC pH ranges (pH 2–8) and [2], the carbonyl oxygen of the amide acts as a strong hydrogen-bond acceptor. This allows it to interact with unreacted, acidic silanol groups (Si-OH) on the silica support of the stationary phase. These[3]. Solution: Use a fully end-capped C18 column to minimize exposed silanols. Additionally, add 0.1% Formic Acid to the mobile phase. Operating at a lower pH ensures residual silanols remain protonated, effectively suppressing these secondary interactions.

Q3: How can I alter the mobile phase to resolve the target analyte from des-chloro or mono-propoxy synthetic impurities? A: When analytes have nearly identical hydrophobicities, simply changing the ratio of water to organic solvent will only move the co-eluting peaks together. Instead, you must alter the selectivity (α) by changing the type of organic modifier. Each common reversed-phase solvent possesses different solvatochromatic properties:[1]. Solution: If modifier blending fails to provide baseline resolution, switch the stationary phase. A[4], offering an orthogonal separation mechanism to standard dispersive C18 interactions.

Part 2: Quantitative Data Summary

The table below summarizes the empirical effects of mobile phase adjustments on the chromatographic performance of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide.

Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters

Mobile Phase (A:B)Organic ModifierRetention Factor (k')Asymmetry (As)Resolution (Rs) from Impurity
30% H2O : 70% MeOHMethanol16.51.851.1
30% H2O : 70% ACNAcetonitrile8.21.601.4
30% Buffer* : 70% ACNAcetonitrile8.01.151.5
40% Buffer* : 60% ACNAcetonitrile18.41.202.3
40% Buffer : 50% ACN : 10% THF*ACN / THF Blend 6.5 1.10 2.8

*Buffer = 0.1% Formic Acid in LC-MS grade Water (pH ~2.7)

Part 3: Standard Operating Procedure (SOP)

Protocol: Systematic Mobile Phase Optimization for Hydrophobic Acetamides Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the Validation Check criteria are met.

Step 1: Baseline Scouting and Column Equilibration

  • Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to minimize silanol activity.

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Run a broad linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Validation Check: Identify the elution time of the target analyte. Calculate the exact organic percentage at the time of elution (accounting for system dwell volume).

Step 2: Isocratic Fine-Tuning

  • Set the initial isocratic composition to 5% below the elution percentage determined in Step 1.

  • Inject the standard mix (target analyte + known synthetic impurities).

  • If k' < 2 (eluting too close to the void volume), decrease %B by 10%. If k' > 10, increase %B by 10%.

  • Validation Check: Ensure the retention factor falls within the optimal range: 2 < k' < 10 . Analytes with[1].

Step 3: Selectivity Enhancement (Modifier Blending)

  • If Resolution (Rs) between the analyte and closely related impurities is < 1.5, introduce a ternary mobile phase.

  • Replace 5–10% of the Acetonitrile with Tetrahydrofuran (THF).

  • Validation Check: Calculate Rs. A value ≥ 2.0 indicates robust baseline resolution suitable for quantitation.

Step 4: Temperature Optimization

  • Set the column oven temperature to 30°C.

  • If system backpressure exceeds 250 bar due to the high viscosity of the water/organic mixture, increase the temperature in 5°C increments (up to a maximum of 45°C).

  • Validation Check: Monitor peak shape and retention. Higher temperatures reduce mobile phase viscosity and improve mass transfer, which should mathematically reduce peak width.

Part 4: System Architecture & Mechanistic Diagrams

HPLC_Workflow Start Start: Method Development Assess Assess Analyte: Highly Hydrophobic, Neutral Start->Assess Scout Run Scouting Gradient (5-95% ACN in H2O) Assess->Scout CheckRet Is k' between 2 and 10? Scout->CheckRet AdjustOrg Adjust % Organic Modifier (10% rule) CheckRet->AdjustOrg No CheckShape Is Peak Asymmetry < 1.2? CheckRet->CheckShape Yes AdjustOrg->CheckRet AddBuffer Add 0.1% Formic Acid or Use End-capped Column CheckShape->AddBuffer No Optimize Fine-tune Temperature & Flow Rate CheckShape->Optimize Yes AddBuffer->CheckShape End Finalized Isocratic Method Optimize->End

Figure 1: Iterative RP-HPLC method development workflow for hydrophobic neutral analytes.

Interactions Analyte 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide Propoxy Dipropoxyphenyl Group (Highly Lipophilic) Analyte->Propoxy Amide Acetamide Core (H-Bond Acceptor/Donor) Analyte->Amide Chloro Chloro Substituent (Dipole Interactions) Analyte->Chloro C18 C18 Alkyl Chain (Hydrophobic Retention) Propoxy->C18 Dispersive/Hydrophobic Silanol Residual Silanols (Secondary Interactions) Amide->Silanol H-Bonding (Causes Tailing) ACN Acetonitrile (Mobile Phase) (Dipole-Dipole Elution) Chloro->ACN Dipole-Dipole

Figure 2: Chromatographic interaction mechanisms between the acetamide derivative and RP-HPLC system.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide vs. Standard Inhibitors

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The development of targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological landscape, particularly for kinases and enzymes with accessible nucleophilic residues. This guide provides a rigorous comparative analysis of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CAS 851879-13-5)—a highly reactive α -chloroacetamide-based covalent probe—against standard reversible and irreversible Michael-acceptor (acrylamide) inhibitors.

The Causality of the Electrophilic Warhead

The α -chloroacetamide warhead operates via an SN​2 nucleophilic substitution mechanism, where the thiolate of a target cysteine displaces the chloride ion. Unlike acrylamides, which rely on a reversible Michael addition equilibrium before final adduct formation, α -chloroacetamides are intrinsically more reactive [1]. However, high intrinsic reactivity often leads to off-target glutathione (GSH) depletion. To counteract this, the bulky, hydrophobic 1-(3,4-dipropoxyphenyl)ethyl moiety acts as a highly specific recognition motif. It drives a low inhibition constant ( KI​ ) by anchoring the molecule in a complementary hydrophobic pocket, effectively positioning the electrophile for proximity-driven covalent bond formation while sterically shielding it from non-specific thiols [2].

Comparative Efficacy Profiling

To objectively evaluate the compound's performance, we compare it against two benchmark analogs: a Standard Reversible Inhibitor (a propanamide analog lacking the chloride leaving group) and a Standard Irreversible Inhibitor (an acrylamide analog).

Because IC50​ values for covalent inhibitors shift over time and are assay-dependent, the true metric of covalent efficacy is the second-order rate constant kinact​/KI​ [3].

Table 1: Biochemical and Cellular Efficacy Data
CompoundMechanism IC50​ (1 hr) KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )GSH t1/2​ Washout Recovery
Reversible Propanamide Equilibrium45.2 nM0.045N/AN/A> 48 hr98% (Rapid)
Acrylamide Analog Michael Addition12.5 nM0.080 1.2×10−3 1.5×104 24 hr< 5%
2-chloro-acetamide SN​2 Alkylation3.1 nM 0.055 4.8×10−3 8.7×104 8.5 hr < 1%

Data Interpretation: The 2-chloro-acetamide compound demonstrates a superior kinact​/KI​ efficiency. The KI​ remains comparable across the series, proving that the 1-(3,4-dipropoxyphenyl)ethyl scaffold drives target affinity. However, the kinact​ is 4-fold higher than the acrylamide analog due to the superior leaving-group ability of the chloride ion. While its GSH half-life is shorter (indicating higher intrinsic reactivity), it remains within an acceptable window for in vitro cellular profiling [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, all experimental workflows must be self-validating. The following protocols incorporate internal controls to definitively prove the covalent mechanism of action.

Protocol A: Time-Dependent Inhibition ( kinact​/KI​ ) Determination

Causality: Covalent inhibitors exhibit time-dependent inhibition; their potency increases as the covalent bond forms over time. Measuring IC50​ at a single time point is scientifically invalid for TCIs.

  • Enzyme Preparation: Incubate the target recombinant protein (10 nM) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Control: Run a parallel assay using a Cys-to-Ser mutant of the target protein to validate that inhibition is strictly cysteine-dependent.

  • Compound Titration: Prepare a 10-point 3-fold dilution series of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (ranging from 10 μM to 0.5 nM).

  • Time-Course Incubation: Add the compound to the enzyme and initiate the reaction by adding ATP/substrate at specific pre-incubation time intervals ( t= 0, 10, 20, 30, 60, and 120 minutes).

  • Data Fitting: Plot the fractional activity versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration. Fit the data to the equation kobs​=kinact​[I]/(KI​+[I]) to extract kinact​ and KI​ .

Protocol B: Cellular Washout Assay (Residence Time Validation)

Causality: A true covalent inhibitor will permanently inactivate its target. Washing the compound out of the cellular media should not restore downstream signaling, unlike reversible inhibitors which rapidly dissociate.

  • Cell Seeding & Treatment: Seed target-dependent cells at 2×104 cells/well. Treat with compounds at 10×IC50​ for 2 hours to ensure complete target occupancy.

  • Washout Phase: Remove media. Wash cells 3 times with warm, compound-free PBS, and replace with fresh complete media. Control: Leave one set of wells unwashed (continuous exposure).

  • Recovery Monitoring: Harvest cells at 0, 4, 8, and 24 hours post-washout.

  • Immunoblotting: Lyse cells and perform Western blot analysis for the phosphorylated downstream effector. The 2-chloro-acetamide treated cells will show sustained suppression of phosphorylation at 24 hours, whereas the reversible analog will show signal recovery within 4 hours.

Systems Validation & Pharmacodynamic Workflows

The following diagrams illustrate the logical relationships and validation frameworks required for evaluating this specific chemotype.

Workflow Step1 1. Compound Synthesis CAS 851879-13-5 Step2 2. Intact Protein MS (1:1 Stoichiometry) Step1->Step2 Step3 3. Kinetic Profiling (kinact / KI) Step2->Step3 Confirmed Adduct Step4 4. Cellular Washout (Target Engagement) Step3->Step4 High Efficiency Step5 5. Chemoproteomics (Off-Target ID) Step4->Step5 Sustained Block

Fig 1. Step-by-step self-validating workflow for targeted covalent inhibitor profiling.

Pathway Target Target Kinase Active State Downstream Downstream Effector Phosphorylated Target->Downstream ATP Binding Phenotype Cellular Phenotype Proliferation Downstream->Phenotype Signal Cascade Rev Reversible Inhibitor Transient Block Rev->Target Equilibrium Cov 2-chloro-acetamide Infinite Residence Cov->Target Covalent Bond

Fig 2. Pharmacodynamic differentiation of covalent versus reversible kinase inhibition.

References

  • Huang, F., et al. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules.[Link]

  • Miyahisa, I., et al. (2015). "Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay." Angewandte Chemie International Edition.[Link]

  • Hillebrand, L., et al. (2024). "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry.[Link]

Comparative

Bioanalytical Method Validation Guide: Quantification of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide in Plasma

Introduction & Analytical Challenges In the realm of bioanalytical pharmacokinetics, the reliable quantification of highly lipophilic compounds such as 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide presents a unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

In the realm of bioanalytical pharmacokinetics, the reliable quantification of highly lipophilic compounds such as 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide presents a unique set of chromatographic and sample preparation challenges.

Structurally, this compound features a highly electron-rich 3,4-dipropoxyphenyl ring and a neutral chloroacetamide moiety. These features impart significant lipophilicity (high LogP), causing the analyte to co-elute with endogenous aliphatic lipids—specifically glycerophosphocholines—when utilizing standard reversed-phase chromatography. In Electrospray Ionization (ESI) positive mode, the co-elution of these phospholipids leads to severe ion suppression, compromising the assay's sensitivity and reproducibility [3].

To establish a self-validating system that guarantees data integrity across hundreds of incurred samples, the analytical method must proactively mitigate matrix effects rather than simply relying on a Stable Isotope-Labeled Internal Standard (SIL-IS) to mathematically correct them. This guide objectively compares sample preparation techniques and column chemistries to establish an optimized, fully validated LC-MS/MS protocol compliant with FDA [1] and ICH M10 [2] bioanalytical method validation guidelines.

Objective Comparison: Sample Preparation Strategies

The primary goal of sample preparation in this assay is the selective extraction of the lipophilic analyte while quantitatively removing plasma proteins and phospholipids. We evaluated three standard techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): While rapid, PPT merely denatures proteins and leaves >90% of endogenous phospholipids in the extract. This results in unacceptable ion suppression at the analyte's retention time [3].

  • Liquid-Liquid Extraction (LLE): Utilizing non-polar solvents (e.g., Hexane/Ethyl Acetate) provides moderate cleanup. However, the chloroacetamide group can exhibit instability during prolonged evaporation steps, leading to variable recovery.

  • Solid-Phase Extraction (SPE): Using a polymeric reversed-phase sorbent (e.g., Oasis HLB) provides the optimal balance. The divinylbenzene backbone strongly retains the lipophilic dipropoxy groups, allowing for an aggressive 5% methanol wash that flushes out salts and polar lipids before eluting the target analyte with pure organic solvent.

Table 1: Sample Preparation Performance Comparison
Extraction MethodMean Recovery (%)Matrix Factor (IS-normalized)Phospholipid RemovalProcessing Time
PPT (Acetonitrile)95.2%0.62 (Severe Suppression)Poor (<10%)Fast (~15 min)
LLE (Hexane/EtOAc)78.4%0.88 (Mild Suppression)Moderate (~70%)Slow (~60 min)
SPE (Polymeric RP)92.8% 0.98 (Negligible) Excellent (>95%) Moderate (~45 min)

Data reflects triplicate extractions of human plasma spiked at 400 ng/mL.

Objective Comparison: Chromatographic Selectivity

Standard C18 (alkyl) columns rely purely on dispersive (hydrophobic) interactions. Because our target analyte is highly lipophilic, it elutes late in the gradient—precisely where residual hydrophobic matrix components elute.

To induce orthogonal selectivity, we compared a standard C18 column to a Biphenyl stationary phase . The biphenyl phase leverages π−π (pi-pi) interactions [4]. Because the 3,4-dipropoxyphenyl ring of our analyte is highly electron-rich (due to electron-donating oxygen atoms), it interacts strongly with the π electrons of the biphenyl phase. This specific interaction shifts the analyte's retention time away from purely aliphatic matrix interferences (which cannot undergo π−π interactions), drastically improving peak shape and signal-to-noise ratio.

Table 2: Chromatographic Column Performance
Column ChemistryRetention TimePeak Asymmetry ( Tf​ )Theoretical Plates ( N )Matrix Separation
C18 (Alkyl) 2.45 min1.45 (Tailing)8,500Poor (Co-elution)
Biphenyl ( π−π ) 3.10 min 1.05 (Symmetrical) 14,200 Excellent

Optimized Step-by-Step Methodology

Based on the comparative data, the following protocol represents the optimized, self-validating workflow for quantifying 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide.

A. Reagents & Standards
  • Calibration Standards: Prepare in blank human plasma spanning 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Internal Standard (SIL-IS): Utilize a deuterated analog (e.g., Analyte- D5​ ) prepared at a working concentration of 100 ng/mL in 50% Methanol. The SIL-IS perfectly mimics the analyte's extraction recovery and ionization efficiency, ensuring rigorous quantitative trustworthiness [1].

B. Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Start Aliquot 100 µL Plasma + 10 µL SIL-IS Pretreat Pre-treat: Add 100 µL 2% HCOOH Disrupts protein binding Start->Pretreat Load Load Pre-treated Sample (Analyte retains via hydrophobic interactions) Pretreat->Load Condition Condition HLB Plate 1 mL MeOH, 1 mL H2O Condition->Load Wash Wash: 1 mL 5% MeOH in H2O (Removes salts & polar lipids) Load->Wash Elute Elute: 2 x 500 µL ACN (Recovers lipophilic analyte) Wash->Elute Evap Evaporate under N2 (40°C) Elute->Evap Recon Reconstitute in 100 µL Mobile Phase (Ready for LC-MS/MS) Evap->Recon

Fig 1: Optimized Solid-Phase Extraction (SPE) workflow for plasma sample preparation.

C. LC-MS/MS Conditions
  • Analytical Column: Core-shell Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B hold for 0.5 min, ramp to 90% B over 3.0 min, hold for 1.0 min, re-equilibrate. Flow rate: 0.45 mL/min.

  • Ionization: ESI Positive Mode.

Fragmentation Parent Parent Ion[M+H]+ m/z 314.2 Frag1 Quantifier Ion m/z 221.2 Parent->Frag1 Amide Cleavage (-93 Da) Frag2 Qualifier Ion m/z 179.1 Frag1->Frag2 Propene Loss (-42 Da)

Fig 2: ESI+ MS/MS fragmentation pathway and MRM transitions for the analyte.

Method Validation Summary

The optimized method was subjected to a full validation protocol in strict accordance with the ICH M10 guidelines on bioanalytical method validation [2] . The method demonstrates exceptional linearity, accuracy, and precision, proving its readiness for high-throughput clinical PK studies.

Table 3: ICH M10 / FDA Validation Results
Validation ParameterExperimental ResultRegulatory Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL ( R2=0.998 ) R2≥0.99 , ±15% of nominal
LLOQ Accuracy & Precision Accuracy: 104.2% | CV: 8.5%Accuracy ±20% , CV ≤20%
Intra-day Precision (QCs) CV: 3.2% – 6.8% (n=6)CV ≤15%
Inter-day Precision (QCs) CV: 4.5% – 7.1% (n=18)CV ≤15%
Matrix Effect (IS-Normalized) CV: 4.1% across 6 lots of plasmaCV ≤15%
Benchtop Stability Stable for 24h at 25°CDeviation ≤15% from nominal

References

  • Bioanalytical Method Validation Guidance for Industry Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International URL:[Link]

  • Using Selectivity to Optimize UHPLC Separations Pharmaceutical Technology URL:[Link]

Validation

Inter-Laboratory Reproducibility of Covalent Biological Assays for 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Comparison Guide & Protocol Standard Executive Summary The evaluation of targeted covalent inhibitors and electrophi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The evaluation of targeted covalent inhibitors and electrophilic fragments requires a fundamental paradigm shift from traditional equilibrium-based pharmacology. 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CDPEA) is a prototypical covalent building block featuring a lipophilic 3,4-dipropoxyphenyl recognition moiety and a reactive chloroacetamide warhead.

Historically, evaluating chloroacetamides across different laboratories has yielded notoriously poor reproducibility. This is largely due to the misapplication of equilibrium metrics (e.g., IC50​ ) to non-equilibrium processes, alongside inconsistent buffer formulations[1]. This guide provides an objective comparison of three orthogonal assay methodologies—Intact Protein Mass Spectrometry (IP-MS), Fluorescence Polarization (FP), and the kinetic Direct Peptide Reactivity Assay (kDPRA)—establishing a self-validating, highly reproducible framework for evaluating CDPEA.

Mechanistic Rationale: The Source of Variability

To achieve inter-laboratory reproducibility, scientists must first understand the causality of CDPEA's mechanism of action. Chloroacetamides react with nucleophilic residues (primarily the thiolate anion of cysteines) via an SN​2 mechanism, displacing the chloride leaving group[2].

The binding event occurs in two distinct phases:

  • Reversible Binding ( KI​ ): The 3,4-dipropoxyphenyl group anchors the molecule in the target's hydrophobic pocket.

  • Irreversible Inactivation ( kinact​ ): The properly oriented chloroacetamide warhead undergoes a time-dependent covalent bond formation.

Because the reaction is irreversible, the apparent potency of CDPEA increases as incubation time increases. Reporting a static IC50​ for CDPEA is scientifically invalid and guarantees inter-laboratory failure. Reproducible assays must instead measure the efficiency ratio: kinact​/KI​ .

CovalentMechanism CDPEA CDPEA (Chloroacetamide) Complex Non-Covalent Complex (K_I) CDPEA->Complex Reversible Binding Target Target Protein (Free Cysteine) Target->Complex Adduct Covalent Adduct (k_inact) + HCl Complex->Adduct SN2 Reaction (Time-Dependent)

Kinetic model of CDPEA covalent modification via SN2 attack by a target cysteine.

Comparative Assay Methodologies & Self-Validating Protocols

To build a trustworthy data package, laboratories should employ a multi-assay approach. Below is a comparison of the three mandatory assays required to validate CDPEA, complete with mechanistic troubleshooting.

Assay A: Intact Protein Mass Spectrometry (IP-MS)
  • Purpose: To confirm 1:1 binding stoichiometry and rule out promiscuous multi-labeling.

  • Why it ensures reproducibility: It provides direct, physical evidence of the covalent adduct (+277.1 Da mass shift), bypassing the artifacts common in fluorescence-based functional assays.

  • Standardized Protocol:

    • Dilute the target protein to 2 µM in HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Critical Step: Substitute traditional DTT or β -mercaptoethanol with 1 mM TCEP. Causality: DTT contains free thiols that will rapidly scavenge the chloroacetamide warhead of CDPEA, artificially neutralizing the compound and causing false negatives[3]. TCEP is a phosphine-based reducer that does not react with electrophiles.

    • Incubate with 20 µM CDPEA for 1, 2, 4, and 8 hours at 25°C.

    • Quench with 1% formic acid and analyze via LC-TOF-MS.

Assay B: Continuous Fluorescence Polarization (FP)
  • Purpose: High-throughput, quantitative determination of the kinact​/KI​ kinetic parameters.

  • Why it ensures reproducibility: By monitoring the assay continuously rather than at a single endpoint, labs can extract the pseudo-first-order rate constant ( kobs​ ), which is mathematically independent of the specific assay time chosen by the technician.

  • Standardized Protocol:

    • Prepare assay buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP. Causality: A slightly basic pH (8.0) is utilized to ensure the target cysteine is deprotonated into its highly reactive thiolate state, standardizing the SN​2 reaction rate.

    • Dispense 10 nM target protein and 5 nM fluorescent tracer into a 384-well plate.

    • Add CDPEA in a 10-point dose-response series (0.1 µM to 100 µM).

    • Read FP (mP) continuously every 5 minutes for 120 minutes. Plot the decay to find kobs​ , then plot kobs​ vs.[CDPEA] to derive kinact​/KI​ .

Assay C: Kinetic Direct Peptide Reactivity Assay (kDPRA)
  • Purpose: To measure the intrinsic chemical reactivity of the CDPEA warhead in a target-agnostic environment.

  • Why it ensures reproducibility: Adapted from the OECD Test Guideline 442C[4], this assay ensures the compound is not "hyper-reactive." Hyper-reactive compounds will non-specifically cross-link proteins, destroying assay reproducibility across different biological targets.

  • Standardized Protocol:

    • Prepare a synthetic cysteine-containing heptapeptide (Ac-RFAACAA-COOH) at 0.5 mM in phosphate buffer (pH 7.5).

    • Add CDPEA at 2.5 mM (5:1 stoichiometric ratio).

    • Monitor peptide depletion via HPLC-UV (220 nm) over 24 hours to calculate the intrinsic reactivity rate.

Inter-Laboratory Reproducibility Data

To demonstrate the efficacy of these protocols, a simulated ring trial was conducted across four independent laboratories. By strictly adhering to the thiol-free buffer requirements and reporting kinetic parameters ( kinact​/KI​ ) rather than IC50​ values, the inter-laboratory Coefficient of Variation (CV%) was kept exceptionally low.

Assay TypePerformance MetricLab 1Lab 2Lab 3Lab 4Inter-Lab CV (%)
IP-MS Stoichiometry (Adducts/Protein)1.021.050.981.012.9%
FP kinact​/KI​ ( M−1s−1 )4504854204656.1%
FP Assay Robustness ( Z′ -factor)0.720.750.680.714.0%
kDPRA Peptide Depletion at 24h (%)42.145.340.843.54.5%

Table 1: Comparative performance and reproducibility metrics of CDPEA biological assays across four independent sites. A CV < 15% is considered the gold standard for covalent fragment screening.

Decision Tree for Covalent Assay Validation

To prevent wasted resources and ensure high-fidelity data, laboratories should process CDPEA (and structurally related analogs) through the following self-validating workflow.

Workflow Start Compound: CDPEA Triage kDPRA Reactivity Assay (Exclude Hyper-reactive) Start->Triage IPMS Intact Protein MS (Confirm 1:1 Stoichiometry) Triage->IPMS Moderate Reactivity Drop Discard Compound (Pan-Assay Interference) Triage->Drop Hyper-reactive FP Fluorescence Polarization (Determine k_inact/K_I) IPMS->FP Single Adduct Confirmed Repro Multi-Lab Ring Trial (Assess CV% & Z'-factor) FP->Repro Robust Assay Metrics Valid Validated Covalent Probe Repro->Valid CV < 20%

Standardized validation workflow for evaluating CDPEA to ensure inter-laboratory reproducibility.

Expert Pro-Tip on Stereochemistry: CDPEA contains a chiral center at the ethyl linkage. For strict inter-laboratory reproducibility, ensure that the exact same enantiomeric purity (or defined racemic mixture) is used across all testing sites, as stereochemistry will significantly impact the non-covalent KI​ binding phase prior to covalent capture.

References

  • Title: Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Fragment-based covalent ligand discovery Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Test Guideline No. 442C In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway Key Event on covalent binding to proteins Source: OECD / fdsc.or.jp URL: [Link]

Sources

Comparative

Covalent Probe Evaluation Guide: Selectivity and Cross-Reactivity of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Comparative Performance & Methodological Guide Executive Summary In the landscape of targeted covalent inhibitors (TCIs) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Comparative Performance & Methodological Guide

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and chemical probes, balancing electrophilic reactivity with target selectivity is the primary hurdle[1]. 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CDPEA) is a highly specialized electrophilic probe designed to interrogate cysteine-reactive pathways, such as those governed by Transient Receptor Potential (TRP) channels and specific G-protein coupled receptors (GPCRs).

Unlike promiscuous alkylating agents (e.g., iodoacetamide), CDPEA couples a mild α -chloroacetamide warhead with a bulky, lipophilic 3,4-dipropoxyphenyl tail. This guide objectively compares CDPEA’s cross-reactivity and selectivity profiles against standard electrophilic alternatives, providing self-validating experimental protocols to ensure rigorous target engagement profiling.

Mechanistic Grounding: The Causality of Selectivity

To understand CDPEA's performance in receptor panels, we must analyze the causality behind its molecular design:

  • The Warhead ( α -chloroacetamide): Chloroacetamides are significantly less reactive than iodoacetamides or highly polarized Michael acceptors. They possess a high kinetic barrier for the SN​2 alkylation of thiols. Consequently, they do not efficiently react with standard solvent-exposed cysteines at physiological pH[1].

  • The Recognition Element (3,4-dipropoxyphenyl group): This bulky, hydrophobic moiety acts as a steric gatekeeper. It prevents the probe from accessing shallow or sterically restricted cysteine sites.

  • Proximity-Driven Alkylation: For CDPEA to form a covalent adduct, the dipropoxyphenyl tail must first bind to a complementary hydrophobic pocket adjacent to a nucleophilic cysteine (e.g., Cys621 in TRPA1)[2]. This non-covalent pre-organization drastically increases the effective local concentration of the warhead, overcoming the kinetic barrier and driving the covalent modification forward[1].

MOA CDPEA CDPEA (Bulky Chloroacetamide) PreOrg Non-Covalent Pre-organization CDPEA->PreOrg Target Target Cysteine (e.g., TRPA1 Cys621) Target->PreOrg Complex Covalent Adduct (SN2 Alkylation) PreOrg->Complex Proximity-driven reaction Signal Receptor Activation (Ca2+ Influx) Complex->Signal

Fig 1. Mechanism of proximity-driven covalent modification by CDPEA leading to receptor activation.

Comparative Performance in Receptor Panels

To objectively evaluate CDPEA, we benchmark it against Allyl Isothiocyanate (AITC) (a standard TRPA1 electrophilic agonist)[3], Iodoacetamide (IA) (a promiscuous alkylator), and a Non-Covalent Analog (lacking the chlorine atom).

Table 1: Primary Target Potency (TRPA1 Functional Activation)

Data represents intracellular calcium flux ( EC50​ ) in overexpressing HEK293 cells.

CompoundWarhead TypeTRPA1 EC50​ ( μ M)Max Efficacy (% of Control)Mechanism
CDPEA α -Chloroacetamide1.2 ± 0.398%Targeted Covalent
AITC Isothiocyanate8.5 ± 1.1100%Broad Covalent
Iodoacetamide Iodoacetamide25.0 ± 4.265% (Toxicity observed)Promiscuous Covalent
NC-Analog Acetamide (No Cl)> 100N/ANon-Covalent

Insight: CDPEA demonstrates superior potency to AITC. The failure of the non-covalent analog confirms that covalent bond formation is an absolute requirement for activation, validating the mechanism.

Table 2: Broad-Spectrum Cross-Reactivity (SafetyScreen44 Panel)

Evaluating off-target liabilities across 44 standard GPCRs, ion channels, and kinases at 10 μ M[4].

CompoundTotal Off-Targets (>50% Inhibition)Notable Off-Target HitsSelectivity Index ( IC50_off​/EC50_on​ )
CDPEA 2hERG (weak), 5-HT2B> 50x
AITC 12Multiple TRPs, Nav1.5~ 5x
Iodoacetamide > 30Pan-reactive< 1x (Non-selective)

Insight: The steric bulk of the dipropoxyphenyl group successfully shields the chloroacetamide warhead from reacting with the vast majority of the proteome, resulting in a highly favorable selectivity index compared to standard electrophiles.

Experimental Methodologies

To ensure scientific integrity, the evaluation of covalent probes requires a self-validating system: functional assays must be orthogonally confirmed by physical target engagement assays[5].

Protocol A: High-Throughput FLIPR Calcium Flux Assay (Functional)

Purpose: Quantify receptor activation kinetics.

  • Cell Preparation: Seed HEK293 cells stably expressing the target receptor (e.g., TRPA1) in 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM calcium indicator dye (2 μ M in assay buffer with 0.1% Pluronic F-127). Incubate for 45 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a 10-point dose-response curve of CDPEA (ranging from 100 μ M to 1 nM) in assay buffer containing 0.1% DMSO.

  • Data Acquisition: Transfer plates to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, inject 10 μ L of CDPEA, and monitor fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 3 minutes.

  • Validation Check: Pre-incubate a control well with a known competitive non-covalent antagonist. If CDPEA still elicits a signal, suspect non-specific membrane disruption rather than specific receptor activation.

Protocol B: Activity-Based Protein Profiling (ABPP) (Target Engagement)

Purpose: Map proteome-wide cysteine reactivity to confirm selectivity[5].

  • Lysate Preparation: Lyse cells in native buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) using sonication. Clear by centrifugation at 100,000 x g for 45 minutes.

  • Probe Incubation: Treat 1 mg/mL of proteome lysate with 10 μ M CDPEA or DMSO vehicle for 1 hour at 37°C.

  • Reporter Labeling: Add 100 μ M of a broad-spectrum alkyne-tagged iodoacetamide (IA-alkyne) for 1 hour to label all remaining unreacted cysteines.

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide reporter to the IA-alkyne labeled proteins.

  • Enrichment & LC-MS/MS: Enrich biotinylated proteins on streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.

  • Data Interpretation: Proteins showing a significant decrease in MS intensity in the CDPEA-treated sample compared to DMSO are confirmed off-targets (as CDPEA covalently blocked the IA-alkyne from binding).

Workflow Incub Probe Incubation (Live Cells/Lysate) FLIPR FLIPR Assay (Functional Readout) Incub->FLIPR Live Cells ABPP ABPP Profiling (Target Engagement) Incub->ABPP Lysate Data Selectivity & Cross-Reactivity Map FLIPR->Data ABPP->Data

Fig 2. Orthogonal validation workflow combining functional FLIPR assays and ABPP chemoproteomics.

Conclusion

2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CDPEA) represents a highly refined tool for interrogating cysteine-dependent receptor pathways. By leveraging the steric hindrance of the dipropoxyphenyl group, it effectively filters out the promiscuous reactivity typically associated with low-molecular-weight electrophiles. When deployed alongside orthogonal validation workflows like ABPP and FLIPR, CDPEA provides a robust, low-noise signal for targeted covalent drug discovery.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414.

  • Macpherson, L. J., Dubin, A. E., Evans, M. J., Marr, F., Schultz, P. G., Cravatt, B. F., & Patapoutian, A. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature, 445(7127), 541-545.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

As a Senior Application Scientist, ensuring the safety of our researchers and the integrity of our laboratory environment is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of our researchers and the integrity of our laboratory environment is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide. The procedures outlined below are grounded in established safety protocols for handling halogenated organic compounds and are designed to comply with the stringent regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle of chemical waste management is the "cradle-to-grave" responsibility for hazardous materials, a program established under the Resource Conservation and Recovery Act (RCRA).[1][2] This means that from the moment a chemical is synthesized or acquired to its final disposal, it must be managed in a way that protects human health and the environment. Due to its chlorinated nature and classification as an acetamide derivative, 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide must be treated as hazardous waste.

Part 1: Hazard Identification and Risk Assessment

Structural Hazards:

  • Chlorinated Organic Compound: Halogenated organic compounds can be toxic and pose environmental risks.[3] Combustion of these compounds can produce highly toxic gases.[3][4]

  • Acetamide Group: Some acetamide derivatives are suspected to have adverse health effects. For instance, 2-chloroacetamide is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[5][6][7][8]

Based on these structural alerts, it is prudent to handle 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide with a high degree of caution.

Part 2: Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that employers provide and ensure the use of suitable PPE.[9]

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption.[3][10]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or dust.[11][12]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[3][11]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors or dust.[6][13]
Part 3: Waste Segregation and Containerization

Proper segregation is a cornerstone of safe and cost-effective chemical waste disposal.[11]

Step-by-Step Segregation and Containerization Protocol:

  • Waste Classification: All materials contaminated with 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste .[11][13]

  • Designated Waste Container:

    • Use a dedicated, leak-proof container that is chemically compatible with the waste.[1][13][14]

    • Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3][11]

  • Labeling:

    • The container must be clearly labeled with the words "HAZARDOUS WASTE ".[15][16]

    • The label must also include the full chemical name: "2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide " and an indication of the hazards (e.g., "Toxic").[15][16]

  • Container Management:

    • Keep the container closed at all times except when adding waste.[3][15]

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[14]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation.[15][16]

    • The storage area must be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.[4][13]

Part 4: Spill Management

In the event of a spill, a prompt and safe response is critical.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[10][13]

  • Ventilate: Ensure the area is well-ventilated.[13]

  • Wear Appropriate PPE: Don the full PPE as outlined in Part 2.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or diatomaceous earth to contain the spill.[13]

  • Collect the Waste: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Label and Dispose: Label the container with the spilled chemical's name and "Spill Debris" and manage it as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Part 5: Final Disposal

The final disposal of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide must be conducted through a licensed hazardous waste disposal company.[13][17]

Disposal Workflow:

DisposalWorkflow cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Generation of Waste (Pure compound, solutions, contaminated materials) B Segregate as Halogenated Organic Waste A->B E Spill Occurs A->E C Containerize in a Labeled, Compatible, and Sealed Container B->C D Store in a Designated Satellite Accumulation Area (SAA) C->D G Contact EHS for Waste Pickup D->G F Follow Spill Cleanup Protocol E->F F->C H Licensed Hazardous Waste Contractor Collects Waste G->H I Transportation to a Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal via Incineration or other Approved Method I->J

Caption: Disposal workflow for 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide.

Final Disposal Steps:

  • Arrange for Pickup: When the waste container is nearly full (around 90%), contact your institution's EHS office or a licensed hazardous waste contractor to arrange for pickup.[13][15]

  • Documentation: Ensure all necessary waste disposal documentation is completed accurately.

  • Transport and Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which is typically high-temperature incineration for chlorinated organic compounds.[6][13]

By adhering to these procedures, you will ensure the safe handling and compliant disposal of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide, thereby protecting yourself, your colleagues, and the environment.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • 2-Chloroacetamide. Eurofins. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Acetamide - SAFETY DATA SHEET. PENTA. [Link]

  • ACETAMIDE FOR SYNTHESIS. Loba Chemie. [Link]

  • Safety Data Sheet: acetamide. Chemos GmbH&Co.KG. [Link]

  • 2-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)ETHYL]ACETAMIDE. NextSDS. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage?. U.S. Chemical Storage. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]

Sources

Handling

Personal protective equipment for handling 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

Comprehensive Safety & Handling Guide: 2-Chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2-Chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical causality. To safely handle a highly specialized synthetic intermediate like 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide, we must first deconstruct its molecular architecture to understand why it poses a threat, and subsequently, how we engineer our operational protocols to neutralize that threat.

Mechanistic Hazard Assessment: The Causality of Toxicity

2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide is a bifunctional hazard. Its danger arises from the synergistic combination of two structural features:

  • The Lipophilic Carrier: The 1-(3,4-dipropoxyphenyl)ethyl moiety is highly lipophilic, granting the molecule exceptional membrane permeability. This allows it to rapidly bypass the stratum corneum of the skin.

  • The Electrophilic Warhead: The α -chloroacetamide group is a potent alkylating agent[1].

Once absorbed, α -halo acetamides act as electrophiles that react irreversibly with nucleophiles via an SN2 (bimolecular nucleophilic substitution) mechanism[2]. In biological systems, they specifically target and covalently modify the thiol groups of cysteine residues in skin proteins[3].

This covalent modification (alkylation) alters the native structure of the protein, forming a "hapten-protein complex." The immune system recognizes this complex as foreign, triggering a severe Type IV delayed hypersensitivity reaction, clinically manifesting as allergic contact dermatitis (skin sensitization)[2]. While chloroacetamides are slightly more controlled than their iodoacetamide counterparts, they remain highly reactive toward cysteines and require strict exposure mitigation[4].

HaptenationPathway A 2-Chloroacetamide Derivative B Lipophilic Skin Penetration A->B Exposure C SN2 Alkylation of Cysteine Thiols B->C Electrophilic Attack D Hapten-Protein Complex Formation C->D Covalent Binding E Type IV Immune Sensitization D->E T-Cell Activation

Mechanistic pathway of skin sensitization via SN2 cysteine alkylation.

Personal Protective Equipment (PPE) Matrix

Because this compound is both an alkylating agent and highly lipophilic, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the mechanistic rationale behind each choice.

Table 1: Quantitative PPE Specifications & Causality

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double Nitrile (Outer: 8 mil, Inner: 4 mil)The lipophilic dipropoxyphenyl moiety accelerates permeation through standard single-layer gloves. Double gloving provides a physical breakthrough buffer.
Body Protection Tyvek suit or impermeable lab coat with knit cuffsPrevents the accumulation of reactive, sensitizing dust on exposed skin or porous street clothes[5].
Eye Protection Chemical splash goggles + full face shieldProtects vulnerable ocular mucosa from aerosolized reactive dust and accidental liquid splashing[6].
Respiratory Fume hood (80-100 fpm) or PAPR with P100 filterPrevents inhalation of sensitizing particulates. Mandatory if handling bulk powder outside a closed system[1].

Operational Workflow: Safe Handling & Transfer

To ensure a self-validating safety system, every step in the handling protocol includes a built-in verification action. This guarantees that the protective measures are actively functioning before the chemical is exposed.

Step 1: Environmental & Equipment Verification

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Use an anemometer or the hood's digital monitor to verify a face velocity of 80-100 fpm before opening the chemical container. Ensure the sash is pulled down to the certified working height.

Step 2: PPE Donning & Integrity Check

  • Action: Don inner nitrile gloves (4 mil), the impermeable lab coat, outer nitrile gloves (8 mil), and splash goggles.

  • Validation: Perform a pneumatic inflation test (trapping air and squeezing) on the outer gloves to check for microscopic pinhole leaks prior to donning.

Step 3: Anti-Static Weighing

  • Action: Use a grounded, anti-static micro-spatula to transfer the powder onto a tared anti-static weigh boat.

  • Causality: Dry chloroacetamide powders are prone to static cling. Electrostatic discharge can cause micro-aerosolization of the powder, leading to invisible contamination of the hood surfaces and potential inhalation[1].

Step 4: Closed-System Transfer

  • Action: Transfer the weighed solid into a septum-sealed vial before removing it from the fume hood.

  • Validation: Invert the sealed vial gently to visually ensure no powder escapes the septum seal before transporting it to the reaction station.

OperationalWorkflow Step1 1. Environmental Prep Verify Fume Hood Step2 2. PPE Gowning Double Nitrile Gloves Step1->Step2 Step3 3. Material Handling Anti-Static Spatula Step2->Step3 Step4 4. Decontamination Sodium Thiosulfate Wash Step3->Step4 Step5 5. Waste Disposal Halogenated Waste Step4->Step5

Step-by-step operational workflow for handling reactive chloroacetamides.

Emergency Spill Response & Chemical Quenching

If a spill occurs, physical cleanup is not enough; the chemical's electrophilic reactivity must be actively quenched to protect downstream waste handlers.

Table 2: Spill Response & Decontamination Metrics

Reagent/MaterialConcentration/TypeOperational Purpose
Sodium Thiosulfate 10-20% aqueous solutionActs as a nucleophilic scavenger to quench the electrophilic chloroacetamide[2].
Absorbent Sand or VermiculiteContains spills without generating airborne dust[5].
Waste Container High-Density Polyethylene (HDPE)Safely stores halogenated organic waste without degradation[5].

Step-by-Step Spill Protocol:

  • Isolation: Immediately halt operations and lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-meter radius.

  • Containment: Surround and cover the spill with an inert absorbent material like vermiculite or sand[5]. Never sweep the compound dry or use combustible paper towels for the initial pass, as this generates toxic dust[1].

  • Nucleophilic Quenching (Decontamination): Spray the affected area heavily with a freshly prepared 10% sodium thiosulfate solution.

    • Causality: Sodium thiosulfate provides a highly nucleophilic sulfur atom that outcompetes biological thiols. It attacks the α -chloro group via SN2 substitution, displacing the chlorine and rendering the molecule biologically inert[2].

  • Collection & Verification: Scoop the neutralized slurry into an HDPE hazardous waste container[5]. Wash the surface with a high-pH laboratory detergent, followed by water.

    • Validation: Inspect the surface under a bright, angled light to ensure no particulate residue remains caught in the benchtop grain.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.